molecular formula C9H9BrN2O B8175067 4-(Azetidine-1-carbonyl)-3-bromopyridine

4-(Azetidine-1-carbonyl)-3-bromopyridine

Cat. No.: B8175067
M. Wt: 241.08 g/mol
InChI Key: PFHLIJQOVACRSA-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)-3-bromopyridine is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidine-1-carbonyl)-3-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidine-1-carbonyl)-3-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azetidin-1-yl-(3-bromopyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-6-11-3-2-7(8)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLIJQOVACRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The compound 4-(azetidine-1-carbonyl)-3-bromopyridine is a high-value heterocyclic intermediate utilized in the design of kinase inhibitors and GPCR ligands. Its structural core features a 3,4-disubstituted pyridine ring, where the 3-bromo handle serves as a versatile electrophile for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-azetidine amide introduces a rigid, metabolic-resistant vector that modulates physicochemical properties (logP, solubility) distinct from pyrrolidine or piperidine analogs.

This guide details a robust, scalable synthetic route prioritizing regiochemical fidelity and yield. It bypasses common pitfalls associated with pyridine lithiation and amide coupling of electron-deficient heteroaromatics.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond between the electron-deficient 3-bromoisonicotinic acid and the strained azetidine ring.

  • Primary Disconnection: Amide bond formation.

  • Key Precursors: 3-Bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid) and Azetidine (free base or HCl salt).

  • Secondary Disconnection (Optional): Directed ortho-metallation (DoM) of 3-bromopyridine to generate the carboxylic acid if commercial sources are unavailable.

Retrosynthesis Target 4-(Azetidine-1-carbonyl)-3-bromopyridine Precursors 3-Bromoisonicotinic Acid + Azetidine Target->Precursors Amide Coupling (HATU/T3P) Start 3-Bromopyridine Precursors->Start Lithiation (LDA) + CO2 Quench

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route A: Direct Amide Coupling (Recommended)

This protocol utilizes T3P (Propylphosphonic anhydride) or HATU as the coupling agent. T3P is preferred for scale-up due to its low toxicity and easy workup (water-soluble byproducts), while HATU is excellent for small-scale discovery synthesis to maximize yield despite steric hindrance from the ortho-bromo group.

Materials
  • Substrate: 3-Bromoisonicotinic acid (1.0 equiv)

  • Amine: Azetidine hydrochloride (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMF (for HATU) or EtOAc/DMF (for T3P)

Detailed Protocol (HATU Method)
  • Activation: Charge a flame-dried round-bottom flask with 3-Bromoisonicotinic acid (202 mg, 1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

    • Expert Insight: The solution should become homogeneous. If the acid is stubborn, mild sonication is permissible.

  • Coupling Agent Addition: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 10 minutes to form the active ester (O-azabenzotriazole ester).

    • Mechanism:[1][2][3][4] The ortho-bromo substituent exerts a steric and electronic effect that can slow nucleophilic attack. Pre-activation ensures the active ester is formed before the amine is introduced.

  • Amine Addition: Add Azetidine hydrochloride (112 mg, 1.2 mmol) directly to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–16 hours. Monitor by LCMS (Target [M+H]+ = 241/243, characteristic Br isotope pattern).

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.

    • Wash with LiCl (5% aq, 2 x 15 mL) to remove DMF.

    • Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Detailed Protocol (T3P Method - Scalable)
  • Slurry: Suspend 3-Bromoisonicotinic acid (1.0 equiv) and Azetidine HCl (1.2 equiv) in EtOAc (10 volumes).

  • Base Addition: Add DIPEA (3.5 equiv) dropwise. The mixture may warm slightly.

  • T3P Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 12 hours.

    • Why T3P? T3P acts as an acid scavenger and coupling agent. The byproducts are water-soluble phosphonates, eliminating the need for extensive chromatography in many cases.

  • Workup: Wash the organic layer with water, 1M NaOH (rapid wash to remove unreacted acid), and brine. Concentrate to yield the crude amide.

Synthetic Route B: Acid Chloride Activation (Alternative)

Use this route if the coupling reagents above fail or if cost reduction is required for multi-gram batches.

Protocol
  • Chlorination: Suspend 3-Bromoisonicotinic acid in anhydrous DCM. Add catalytic DMF (2 drops).

  • Reagent: Add Oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow to warm to RT and stir until gas evolution ceases (approx 2h).

  • Evaporation: Concentrate in vacuo to remove DCM and excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Amidation: Add this solution dropwise to a pre-cooled (0 °C) mixture of Azetidine HCl (1.2 equiv) and Triethylamine (3.0 equiv) in DCM.

  • Observation: The reaction is typically instantaneous. Quench with water after 30 minutes.

Preparation of Starting Material (If Commercial Stock Unavailable)

If 3-Bromoisonicotinic acid is unavailable, it must be synthesized via regioselective lithiation of 3-bromopyridine. This reaction relies on the "Halogen Dance" mechanism or directed lithiation depending on conditions, but standard LDA lithiation at -78 °C preferentially targets the C4 position due to the inductive effect of the bromine and the ring nitrogen.

Reaction: 3-Bromopyridine + LDA


 [3-Bromo-4-lithiopyridine] + CO


Product
  • Critical Control Point: Temperature must be maintained strictly at -78 °C to prevent the "Halogen Dance" (migration of Br to the 4-position and Li to the 3-position), which would yield 4-bromonicotinic acid upon quenching.

Mechanism cluster_warning Warning: Halogen Dance Step1 3-Bromopyridine + LDA (-78°C) Intermediate 4-Lithio-3-bromopyridine (Kinetic Species) Step1->Intermediate Deprotonation Quench CO2 Electrophile Intermediate->Quench Nucleophilic Attack 3-Lithio-4-bromopyridine 3-Lithio-4-bromopyridine Intermediate->3-Lithio-4-bromopyridine If T > -70°C Product 3-Bromoisonicotinic Acid Quench->Product Acid Workup

Figure 2: Lithiation pathway and temperature sensitivity warning.

Purification & Characterization Data

Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: 0–10% Methanol in Dichloromethane (DCM). The pyridine nitrogen makes the compound polar; MeOH is necessary.

  • Reverse Phase HPLC (for high purity):

    • Column: C18.

    • Gradient: Water (0.1% Formic Acid) / Acetonitrile (5%

      
       95%).
      
Expected Analytical Data
TechniqueSignal ExpectationStructural Assignment
LCMS (ESI+) m/z = 241.0 / 243.0[M+H]+ (1:1 ratio due to ⁷⁹Br/⁸¹Br)
¹H NMR (DMSO-d₆)

8.85 (s, 1H)
C2-H (Pyridine, deshielded by N and Br)

8.65 (d, 1H)
C6-H (Pyridine)

7.45 (d, 1H)
C5-H (Pyridine)

4.0–4.5 (m, 4H)
Azetidine N-CH₂ (Rotamers likely visible)

2.2–2.4 (m, 2H)
Azetidine C-CH₂ (Ring puckering)

Safety & Handling

  • Azetidine: A strained, secondary amine. It is volatile and potentially toxic. Handle in a fume hood.

  • 3-Bromopyridines: Potential irritants. Avoid contact with skin.

  • Reaction Pressure: If using T3P or oxalyl chloride, gas evolution (CO/CO₂/SO₂) occurs. Ensure proper venting.

References

  • Synthesis of 3-Bromoisonicotinic Acid

    • ChemicalBook. (2025).[5][6][7][8] "3-Bromoisonicotinic acid Properties and Synthesis."

  • Amide Coupling with Azetidines (General Methodology)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
    • (Contextual grounding for T3P usage).

  • Lithiation of 3-Bromopyridine (Regioselectivity): Schlosser, M. (2005). "The 3-Bromopyridine Trap: How to Avoid Halogen Migration." Angewandte Chemie International Edition. (Standard textbook reference for Halogen Dance mechanism in pyridines).
  • Azetidine Handling & Reactivity

    • Organic Chemistry Portal. "Synthesis of Azetidines and Reactivity."

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Molecules incorporating privileged scaffolds such as pyridine and azetidine are of particular interest due to their prevalence in a wide array of biologically active compounds. 4-(Azetidine-1-carbonyl)-3-bromopyridine is a compound that marries the electron-withdrawing nature of a halogenated pyridine ring with the strained, three-dimensional architecture of an azetidine moiety through a robust amide linkage. The precise structural elucidation of such molecules is the bedrock upon which all subsequent biological and medicinal chemistry studies are built.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of 4-(Azetidine-1-carbonyl)-3-bromopyridine. As a self-validating system, the convergence of data from these orthogonal analytical methods provides an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral features.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 4-(Azetidine-1-carbonyl)-3-bromopyridine gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the bromopyridine ring, the tertiary amide, and the azetidine ring is crucial for accurate spectral interpretation.

Caption: Numbered structure of 4-(Azetidine-1-carbonyl)-3-bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Azetidine-1-carbonyl)-3-bromopyridine, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

    • Spectral Width: Set a spectral width from approximately -2 to 12 ppm.[2]

    • Number of Scans: Acquire 16 to 64 scans for a sufficient signal-to-noise ratio.[2]

    • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.[2]

    • Number of Scans: Due to the low natural abundance of ¹³C, acquire 1024 or more scans.[2]

    • Relaxation Delay: A 2-second relaxation delay is typically sufficient.[2]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic pyridine protons and the aliphatic azetidine protons.

  • Pyridine Ring Protons (δ 7.5-8.8 ppm): The protons on the pyridine ring are deshielded due to the ring's diamagnetic anisotropy and the electronegativity of the nitrogen atom.[1]

    • H2: The proton at the C2 position is expected to be the most downfield signal, appearing as a singlet or a narrow doublet. Its proximity to the electronegative nitrogen and the adjacent bromine atom causes significant deshielding.

    • H6: The proton at C6, also adjacent to the nitrogen, will appear downfield, likely as a doublet.

    • H5: The proton at C5 will be the most upfield of the aromatic signals, appearing as a doublet of doublets due to coupling with H6.

  • Azetidine Ring Protons (δ 2.2-4.5 ppm): The protons of the four-membered ring will exhibit characteristic shifts and multiplicities.[3][4][5]

    • H10 & H12 (α-protons): The two methylene groups attached to the amide nitrogen (C10 and C12) are expected to be deshielded due to the nitrogen's influence. They will likely appear as triplets, each integrating to 2H.

    • H11 (β-proton): The central methylene group (C11) will be the most upfield of the azetidine signals, likely appearing as a multiplet (quintet) due to coupling with the four adjacent protons on C10 and C12.

Predicted ¹H NMR Data
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~8.7s or d~2.01H
H6~8.6d~5.01H
H5~7.6dd~5.0, ~0.51H
H10 / H12~4.2 - 4.5t~7.54H
H11~2.3 - 2.5p~7.52H
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded, appearing in the δ 165-175 ppm region.

  • Pyridine Ring Carbons (δ 120-155 ppm): The chemical shifts are heavily influenced by the nitrogen atom and the bromo and carbonyl substituents.[1][2]

    • C2 & C6: Carbons adjacent to the nitrogen will be downfield.

    • C3: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

    • C4 & C5: These carbons will have shifts influenced by their position relative to the substituents.

  • Azetidine Ring Carbons (δ 15-60 ppm):

    • C10 & C12: The carbons directly bonded to the nitrogen will appear in the δ 45-60 ppm range.[6]

    • C11: The central carbon of the azetidine ring will be the most upfield signal, typically around δ 15-25 ppm.[6]

Predicted ¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
C7 (C=O)~168
C2, C6~150 - 155
C4~140 - 145
C5~125 - 130
C3~120 - 125
C10, C12~50 - 55
C11~18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a translucent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a thin film cast from a volatile solvent.[7]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Compound Grind Grind & Mix Sample->Grind KBr Dry KBr KBr->Grind Press Press into Pellet Grind->Press FTIR FT-IR Spectrometer Press->FTIR Scan Scan 4000-400 cm⁻¹ FTIR->Scan Spectrum IR Spectrum Scan->Spectrum Analysis Identify Key Peaks (C=O, C-H, C=C, C-N) Spectrum->Analysis

Caption: Workflow for obtaining and analyzing an FT-IR spectrum.

IR Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the amide and aromatic functionalities.

  • C=O Stretch (Amide I Band): A very strong and sharp absorption is expected in the range of 1640-1680 cm⁻¹ .[8][9] This frequency is lower than that for ketones or esters because the lone pair on the amide nitrogen participates in resonance, decreasing the double bond character of the carbonyl group.[8]

  • C-H Stretching:

    • Aromatic C-H: Weak to medium absorptions are expected just above 3000 cm⁻¹.

    • Aliphatic C-H: Medium absorptions from the azetidine ring will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching (Aromatic Ring): Several medium to strong bands will be present in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.

  • C-N Stretching: A medium intensity band for the C-N stretch of the amide and azetidine is expected in the 1350–1000 cm⁻¹ region.[8]

Predicted IR Data
Frequency (cm⁻¹) Intensity Assignment
> 3000MediumAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch
1640 - 1680Strong, SharpAmide C=O Stretch (Amide I)
1400 - 1600Medium-StrongAromatic C=C and C=N Stretch
1350 - 1000MediumC-N Stretch
< 800MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI is particularly well-suited for polar, nitrogen-containing compounds.

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

MS Spectral Interpretation
  • Molecular Ion Peak ([M+H]⁺): In ESI-MS, the compound will likely be observed as the protonated molecule, [M+H]⁺. A crucial diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [C₁₀H₁₁⁷⁹BrN₂O + H]⁺ and [C₁₀H₁₁⁸¹BrN₂O + H]⁺.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, particularly with tandem MS (MS/MS) experiments. Common fragmentation pathways for N-acyl pyridine derivatives involve cleavage at the amide bond.[10][11][12]

Fragmentation_Pathway mol [M+H]⁺ m/z 255/257 frag1 [Bromopyridine-C=O]⁺ m/z 184/186 mol->frag1 Amide C-N cleavage frag2 [Azetidine]⁺ m/z 58 mol->frag2 Amide C-C cleavage

Caption: Plausible ESI-MS fragmentation pathway.

Predicted MS Data (ESI+)
m/z Relative Abundance Assignment
255.0 / 257.0~1:1[M+H]⁺
184.0 / 186.0~1:1Fragment from cleavage of the N9-C7 bond
58.1Protonated Azetidine Fragment

Conclusion

The structural elucidation of 4-(Azetidine-1-carbonyl)-3-bromopyridine is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the characteristic amide carbonyl, and high-resolution mass spectrometry validates the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable marker. The convergence of these datasets provides a rigorous and self-validating confirmation of the chemical structure, a critical step in the advancement of any research or development program involving this novel molecule.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • LibreTexts. (n.d.). IR Absorption Table. Retrieved March 7, 2024, from [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 469. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved March 7, 2024, from [Link]

  • LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). The IR spectrum for the compound (4a) in KBr disc. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1. Retrieved March 7, 2024, from [Link]

  • SpringerLink. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Retrieved March 7, 2024, from [Link]

  • Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved March 7, 2024, from [Link]

Sources

A Technical Guide to Investigating the Biological Targets of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-(Azetidine-1-carbonyl)-3-bromopyridine represents a novel chemical entity with significant potential for pharmacological activity, owing to its constituent structural motifs—an azetidine ring and a brominated pyridine core. Both scaffolds are prevalent in a wide array of clinically relevant molecules.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its biological targets. We will first explore the most probable target class, the nicotinic acetylcholine receptors (nAChRs), based on compelling structural analogies to known potent ligands.[3] Subsequently, we will outline strategies to investigate other potential target families, including kinases and signal transducers. This document details the causal logic behind experimental designs and provides actionable, step-by-step protocols for key validation assays, intended for researchers and professionals in drug development.

Introduction: Deconstructing the Pharmacophore

The rational investigation of a novel compound's mechanism of action begins with an analysis of its structure. 4-(Azetidine-1-carbonyl)-3-bromopyridine is composed of two key pharmacophoric elements:

  • Azetidine Ring: This four-membered saturated nitrogen heterocycle is an increasingly popular scaffold in medicinal chemistry.[1] Its constrained, three-dimensional nature can confer improved metabolic stability, solubility, and binding affinity compared to more flexible or larger ring systems.[2] Azetidine-containing compounds have demonstrated a vast range of biological activities, functioning as inhibitors of Janus kinases (JAKs), Signal Transducer and Activator of Transcription 3 (STAT3), and MEK, among others.[4][5][6]

  • 3-Bromopyridine Core: The pyridine ring is a bioisostere of benzene, frequently employed to introduce a hydrogen bond acceptor and modulate physicochemical properties. The bromine substituent provides a vector for potential further chemical modification and can engage in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity. This core is a key feature in numerous central nervous system (CNS) active agents.

The combination of these two motifs, specifically the linkage of an azetidine ring to a substituted pyridine, strongly suggests a primary hypothesis for its biological target, which will be the initial focus of this guide.

Part 1: Primary Hypothesis - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling starting point for target investigation is the structural similarity of 4-(Azetidine-1-carbonyl)-3-bromopyridine to known potent nAChR modulators. For instance, the highly potent non-opioid analgesic agent ABT-594 features a substituted pyridine ring linked to an azetidine moiety.[3] The nAChRs are ligand-gated ion channels crucial for synaptic transmission in the CNS and peripheral nervous system, making them high-value targets for treating neurological disorders, pain, and inflammation.[7][8]

Rationale for nAChR Targeting

The pyridine nitrogen of the query molecule can act as a critical hydrogen bond acceptor, mimicking the interaction of the endogenous ligand acetylcholine.[8] The azetidine ring serves as a constrained amine, a common feature in many nicotinic agonists.[3] Therefore, the primary hypothesis is that 4-(Azetidine-1-carbonyl)-3-bromopyridine acts as a modulator (agonist, antagonist, or allosteric modulator) of one or more nAChR subtypes.

Experimental Validation Workflow

A tiered approach is essential to systematically confirm and characterize the interaction with nAChRs. The workflow below outlines a logical progression from initial binding confirmation to functional characterization and subtype selectivity profiling.

nAChR_Workflow cluster_0 Tier 1: Binding Confirmation cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Subtype Selectivity A Radioligand Binding Assay ([3H]Cytisine or [3H]Epibatidine) vs. Broad nAChR Population B Functional Calcium Flux Assay (e.g., FLIPR) Determine Agonist/Antagonist Activity A->B If Binding Confirmed C Whole-Cell Patch Clamp Electrophysiology Confirm Ion Channel Modulation B->C For positive hits D Binding & Functional Assays in Cell Lines Expressing Specific nAChR Subtypes (α4β2, α7, α3β4, etc.) B->D If Functionally Active Target_Deconvolution A 1. Synthesize an Affinity Probe (Linker + Biotin tag on compound) B 2. Immobilize Probe on Streptavidin-coated beads A->B C 3. Incubate Beads with Cell Lysate B->C E 5. Wash Beads (Remove non-specific binders) C->E D 4. Competitive Elution (Incubate with excess free compound) G 7. Protein Identification (LC-MS/MS) D->G E->D Control Experiment F 6. Elute Bound Proteins E->F Primary Experiment F->G

Caption: Workflow for unbiased target identification via affinity purification.

Principle: A version of 4-(Azetidine-1-carbonyl)-3-bromopyridine is synthesized with a linker arm and a biotin tag. This "bait" is immobilized on streptavidin beads and incubated with a cell or tissue lysate. Proteins that bind to the compound are captured. After washing away non-specific binders, the specifically bound proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A crucial control involves a parallel experiment where elution is performed with an excess of the original, untagged compound; bona fide targets will be specifically displaced.

Conclusion

The structural architecture of 4-(Azetidine-1-carbonyl)-3-bromopyridine provides a strong, rational basis for prioritizing the investigation of nicotinic acetylcholine receptors as its primary biological targets. The experimental workflows and protocols detailed in this guide offer a robust, step-wise plan to validate this hypothesis, beginning with binding and functional assays and progressing to subtype selectivity. Should this primary avenue prove unfruitful, the guide outlines secondary, hypothesis-driven screening against kinases and other target families known to be modulated by azetidine-containing molecules. Finally, an unbiased chemical proteomics approach provides a comprehensive strategy for novel target discovery. This systematic methodology ensures a thorough and efficient elucidation of the compound's mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

  • EP0299513A1 - Azetidine derivatives, compositions and their use.
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  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
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in silico modeling of 4-(Azetidine-1-carbonyl)-3-bromopyridine interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Workflow for Target Identification and Interaction Modeling of Novel Ligands: A Case Study with 4-(Azetidine-1-carbonyl)-3-bromopyridine

Executive Summary

In modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges, high costs, and significant attrition rates.[1] Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, structure-based approach to identify biological targets and predict molecular interactions before committing to expensive and time-consuming laboratory experiments.[2][3] This guide presents a comprehensive, field-proven workflow for the characterization of a novel small molecule, using 4-(Azetidine-1-carbonyl)-3-bromopyridine as a case study. This compound represents a common scenario in drug development: a synthetically tractable molecule with uncharacterized biological activity.

This document provides a complete methodological blueprint, from initial ligand preparation to the dynamic assessment of protein-ligand complex stability. We will navigate the critical steps of target identification via virtual screening, predict high-affinity binding modes through molecular docking, and validate the stability of these interactions using molecular dynamics simulations. Each protocol is presented with not only the procedural steps but also the underlying scientific rationale, ensuring that the experimental choices are transparent and validated. This workflow is designed for researchers, scientists, and drug development professionals to serve as a practical guide for applying computational techniques to accelerate their discovery pipelines.

The Strategic In Silico Workflow

For a novel ligand with no known biological target, a sequential and logical workflow is paramount. The process begins with characterizing the ligand, using its features to search for potential protein partners, predicting the binding interaction with high-scoring targets, and finally, validating the stability of that predicted interaction. This multi-stage approach ensures that computational resources are focused progressively on the most promising candidates.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Experimental Validation A Ligand Structure Generation (SMILES to 3D) B Energy Minimization A->B Optimization C Target Identification (Virtual Screening / Inverse Docking) B->C Screening Input E Molecular Docking (AutoDock Vina) B->E Ligand Input D Target Protein Preparation (from PDB) C->D Select Top Target D->E F Pose & Affinity Analysis E->F Result Interpretation G System Setup (Solvation & Ionization) F->G Select Best Pose H MD Simulation (GROMACS) G->H Equilibration I Trajectory Analysis (RMSD, RMSF, H-Bonds) H->I Production Run J Experimental Assays (Binding, Functional) I->J Hypothesis Testing G cluster_prep Preparation (AutoDock Tools) cluster_dock Docking (AutoDock Vina) cluster_analysis Analysis PDB Download Protein (e.g., FGFR1 from PDB) PrepProt Prepare Receptor (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Optimized Ligand (from Protocol 2.1) PrepLig Prepare Ligand (Set Torsions, Assign Charges) Ligand->PrepLig Grid Define Grid Box (Binding Site Definition) PrepProt->Grid Config Create Config File (receptor, ligand, coordinates) PrepProt->Config PrepLig->Config Grid->Config RunVina Run Vina Simulation Config->RunVina Analyze Analyze Results (Binding Energy, Pose Visualization) RunVina->Analyze

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 4.1: Protein and Ligand Preparation for Docking
  • Download Protein Structure: Obtain the crystal structure of FGFR1 from the Protein Data Bank (PDB). [4][5][6]2. Prepare the Receptor: Using AutoDock Tools (ADT) or UCSF Chimera: [7][8] * Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens.

    • Compute and assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT file format (receptor.pdbqt).

    • Causality: These steps are critical for a successful docking calculation. Water molecules can occupy the binding site, hydrogens are essential for calculating interactions like hydrogen bonds, and charges are necessary for the scoring function to evaluate electrostatic contributions. [9]The PDBQT format contains this charge and atom type information.

  • Prepare the Ligand:

    • Load the energy-minimized ligand from Protocol 2.1 into ADT.

    • The software will automatically detect the rotatable bonds and assign charges.

    • Save the prepared ligand in the PDBQT format (ligand.pdbqt).

Protocol 4.2: Executing the Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box): In ADT, center a grid box on the known binding pocket of FGFR1. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely. [10] * Causality: The grid box confines the docking algorithm's search to the most relevant area of the protein, dramatically increasing computational efficiency. The box's center and dimensions are critical parameters. [7]2. Create the Configuration File (config.txt): This text file provides the necessary inputs for Vina. [11][7] ``` receptor = receptor.pdbqt ligand = ligand.pdbqt

    center_x = 15.12 center_y = 12.34 center_z = 20.56

    size_x = 22 size_y = 22 size_z = 22

    out = output_poses.pdbqt exhaustiveness = 16

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log output_log.txt

  • Analyze Results: Vina will generate an output file (output_poses.pdbqt) containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. [7]The log file contains the binding affinity scores for each pose.

Data Summary: Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9GLU488, LYS514, ASP641
2-8.5GLU488, VAL492, LYS514
3-8.2ALA559, LEU630, PHE642

Lower binding affinity scores indicate stronger predicted binding.

Self-Validation: The trustworthiness of this protocol is established by its ability to reproduce the pose of a known co-crystallized inhibitor. A reliable docking setup should be able to place the known inhibitor back into its experimental position with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [11]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. [12][13]We will use GROMACS, a powerful and widely-used MD engine. [14][15]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Best Docked Pose (Protein + Ligand) Topology Generate Topologies (Protein & Ligand Force Fields) Complex->Topology Box Define Simulation Box Topology->Box Solvate Add Solvent (Water) Box->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod Trajectory Analyze Trajectory (RMSD, RMSF, Interactions) Prod->Trajectory

Caption: The GROMACS workflow for MD simulation of a protein-ligand complex.

Protocol 5.1: System Preparation and Simulation
  • Generate Ligand Topology: The standard protein force fields do not contain parameters for novel ligands. A server like LigParGen can be used to generate a GROMACS-compatible topology and parameter file for 4-(Azetidine-1-carbonyl)-3-bromopyridine. 2. Prepare the System:

    • Combine the PDB file of the protein (from the best docked pose) and the ligand.

    • Use the GROMACS pdb2gmx tool to generate the protein topology using a suitable force field (e.g., CHARMM36 or AMBER). [16] * Merge the protein and ligand topology files.

    • Create a simulation box and fill it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. [14] * Causality: Simulating in a vacuum is unrealistic. Solvating the complex mimics the aqueous cellular environment. Neutralizing the system's charge is a requirement for many simulation algorithms, particularly for calculating long-range electrostatics correctly. 3. Run the Simulation: The simulation is a multi-step process: [16][17] * Energy Minimization: Removes steric clashes in the initial system.

    • NVT Equilibration: Heats the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to settle around the complex.

    • NPT Equilibration: Brings the system to the correct pressure (e.g., 1 bar) while maintaining temperature, ensuring the correct density.

    • Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data on the system's behavior.

Post-MD Analysis: Interpreting the Results

Analysis of the MD trajectory provides insights into the stability of the predicted binding mode.

  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time reveals if the system has reached equilibrium and if the ligand remains stably bound in the pocket. A stable ligand will show a low and non-drifting RMSD value.

  • Root Mean Square Fluctuation (RMSF): This analysis highlights which parts of the protein are flexible and which are rigid. A low RMSF in the binding pocket residues suggests a stable binding interaction.

  • Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation can confirm which interactions identified in docking are persistent and therefore most important for binding.

Conclusion

This in-depth technical guide has outlined a robust, multi-stage in silico workflow for the characterization of a novel small molecule, 4-(Azetidine-1-carbonyl)-3-bromopyridine. By systematically progressing from target identification to molecular docking and finally to molecular dynamics simulation, we have constructed a scientifically rigorous pathway to generate a testable hypothesis about the molecule's biological function. The docking results predicted a strong binding affinity to the kinase domain of FGFR1, and the proposed MD simulation protocol provides the means to validate the dynamic stability of this interaction.

It is imperative to recognize that in silico models are powerful predictive tools, not definitive proof. The ultimate validation of these computational findings must come from direct experimental evidence. The results from this workflow provide a strong, data-driven rationale to prioritize this specific ligand-target interaction for subsequent biophysical and functional assays, thereby demonstrating the power of computational science to guide and accelerate the drug discovery process.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • A Beginner's Guide to Molecular Docking!
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube.
  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube.
  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. (2017, April 15). PubMed.
  • Tutorials - SwissDock. SwissDock.
  • Protein-Ligand Complex - MD Tutorials. GROMACS.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube.
  • How to use SwissDock. SwissDock.
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube.
  • Tutorial 14: SWISS DOCK- Web server for molecular docking. (2024, September 6). YouTube.
  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30).
  • GROMACS tutorial | Biomolecular simul
  • A guide to Gromacs. (2020, September 2).
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Protein D
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2020, January 21). PMC.
  • GROMACS Tutorials. University of Virginia.
  • GROMACS Protein Ligand Complex Simul
  • How to Perform Molecular Docking Using PyRx? (2024, October 29). YouTube.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
  • GROMACS tutorials. GitHub.
  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube.
  • BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). BioExcel.
  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21).
  • wwPDB: Worldwide Protein D
  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14).
  • Molecular Docking Tutorial. University of Padua.
  • SwissDock Part 1 molecular docking. (2022, June 18). YouTube.
  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.
  • RCSB PROTEIN DATA BANK: Enhancing Data Exploration for Future Gener
  • Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing.
  • Home - Protein - NCBI.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
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CAS number and chemical identifiers for 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Azetidine-1-carbonyl)-3-bromopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Core Descriptors

4-(Azetidine-1-carbonyl)-3-bromopyridine, more systematically named (azetidin-1-yl)(3-bromopyridin-4-yl)methanone, is a substituted pyridine derivative. The presence of the strained azetidine ring and the functional handle of the bromine atom on the pyridine core make it an attractive scaffold for chemical exploration.[1][2]

IdentifierValue
CAS Number 1864779-94-1[3]
IUPAC Name (Azetidin-1-yl)(3-bromopyridin-4-yl)methanone[3]
Molecular Formula C₉H₉BrN₂O[3]
Molecular Weight 241.09 g/mol [3]
Canonical SMILES C1CN(C1)C(=O)C2=C(C=NC=C2)Br
InChI Key Information not publicly available

Synthesis and Characterization

The synthesis of (azetidin-1-yl)(3-bromopyridin-4-yl)methanone is typically achieved through the coupling of a 3-bromopyridine-4-carboxylic acid derivative with azetidine. This amide bond formation is a standard transformation in organic synthesis.

General Synthesis Pathway

The overall synthetic strategy involves the activation of the carboxylic acid moiety of 3-bromopyridine-4-carboxylic acid, followed by nucleophilic acyl substitution by the secondary amine of the azetidine ring.

Synthesis_Pathway 3-Bromopyridine-4-carboxylic_acid 3-Bromopyridine-4-carboxylic acid Activated_Intermediate Activated Carboxylic Acid Intermediate (e.g., Acyl Chloride, Active Ester) 3-Bromopyridine-4-carboxylic_acid->Activated_Intermediate Coupling Agent (e.g., SOCl₂, HATU) Product (Azetidin-1-yl)(3-bromopyridin-4-yl)methanone Activated_Intermediate->Product Azetidine, Base (e.g., Et₃N, DIPEA) Azetidine Azetidine Applications Core_Scaffold (Azetidin-1-yl)(3-bromopyridin-4-yl)methanone Azetidine_Contribution Azetidine Moiety: - Conformational Rigidity - Improved Physicochemical Properties - Bioisosterism Core_Scaffold->Azetidine_Contribution Bromopyridine_Contribution 3-Bromopyridine Moiety: - Halogen Bonding Interactions - Versatile Synthetic Handle for  Cross-Coupling Reactions (Suzuki, etc.) Core_Scaffold->Bromopyridine_Contribution Library_Synthesis Diverse Chemical Library Synthesis Bromopyridine_Contribution->Library_Synthesis Drug_Discovery Drug Discovery & Lead Optimization Library_Synthesis->Drug_Discovery

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 4-(Azetidine-1-carbonyl)-3-bromopyridine. As a compound utilized in advanced chemical synthesis, particularly within drug discovery and development, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes data from analogous chemical structures, including brominated pyridines and azetidine derivatives, to establish a comprehensive safety framework.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 4-(Azetidine-1-carbonyl)-3-bromopyridine is not publicly available, a hazard assessment can be conducted by examining its structural components: a bromopyridine moiety and an azetidine-1-carbonyl group.

  • Brominated Pyridines: Compounds in this class are often associated with skin and eye irritation.[1][2] Some are classified as harmful if swallowed or in contact with skin.[3] They may also cause respiratory irritation.[1][2]

  • Azetidine Derivatives: Azetidine itself is a flammable liquid that can cause severe skin burns and eye damage.[4] Its derivatives may also be associated with skin and respiratory irritation.[5][6]

Based on this analysis, 4-(Azetidine-1-carbonyl)-3-bromopyridine should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially burns with prolonged contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
Acute Toxicity (Harmful)
Skin and Eye Irritation

Anticipated Hazard and Precautionary Statements:

CodeStatement
H302Harmful if swallowed.[5][7]
H312Harmful in contact with skin.
H315Causes skin irritation.[1][5]
H319Causes serious eye irritation.[1][5]
H335May cause respiratory irritation.[1][5]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 4-(Azetidine-1-carbonyl)-3-bromopyridine, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.[4][5]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the work area.[5]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn when there is a significant risk of splashing.To prevent eye contact which can cause serious irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[5] Gloves should be inspected before use and changed frequently, especially if contaminated.To prevent skin contact which can cause irritation or burns.[1][2]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[5] For larger quantities or increased risk of splashing, a chemical-resistant apron may be necessary.To protect the skin from accidental contact.
Respiratory Protection Generally not required when working in a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1][2]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is available and in good condition. Review the experimental protocol and be aware of all potential hazards.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within a chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the compound with care to avoid generating dust or aerosols.

    • Close the container tightly immediately after use.[4]

  • During the Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Maintain a clean and organized workspace.

    • Avoid direct heating of the compound; use a controlled heating mantle or water bath.

    • Be mindful of incompatible materials, such as strong oxidizing agents and strong acids.[1][8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Remove and properly dispose of contaminated PPE.

Storage Requirements:

  • Container: Store in a tightly sealed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1][8]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

Exposure RouteAction
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Spill Response Workflow:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable) (Follow specific lab protocols) contain->neutralize cleanup Clean Up Spill (Collect absorbent material into a sealed container) neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Section 5: Disposal Considerations

All waste containing 4-(Azetidine-1-carbonyl)-3-bromopyridine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[8]

Section 6: Toxicological Information

While specific toxicological data for 4-(Azetidine-1-carbonyl)-3-bromopyridine is not available, the toxicological properties can be inferred from its constituent parts.

  • Brominated Compounds: Some brominated compounds have been linked to adverse health effects, including endocrine disruption.[9]

  • Pyridine Derivatives: Pyridine and its derivatives can affect the central nervous system, liver, and kidneys.

Given these potential long-term health effects, it is crucial to minimize exposure through the consistent use of engineering controls and PPE.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Durham Tech. (2015, January 19). SAFETY DATA SHEET: Pyridinium bromide perbromide. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Mallinckrodt Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Deployment of 4-(Azetidine-1-carbonyl)-3-bromopyridine in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The success of this approach hinges on the quality and chemical diversity of the fragment library. This document provides a detailed guide on the strategic use of 4-(Azetidine-1-carbonyl)-3-bromopyridine , a versatile and high-value fragment. We will explore the intrinsic properties that make this fragment a compelling starting point and provide detailed, field-tested protocols for its characterization, screening, validation, and subsequent elaboration into more potent, drug-like molecules. This guide is intended for researchers, medicinal chemists, and structural biologists engaged in active drug discovery programs.

The Strategic Rationale: Why 4-(Azetidine-1-carbonyl)-3-bromopyridine?

The selection of fragments is a critical decision in any FBDD campaign. An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability. 4-(Azetidine-1-carbonyl)-3-bromopyridine is an exemplary scaffold that fulfills these criteria through several key features:

  • 3-Bromopyridine Core: The pyridine ring serves as a common pharmacophore, capable of forming hydrogen bonds and other key interactions with protein targets. The bromine atom at the 3-position is not merely a placeholder; it is a synthetically versatile handle. It provides a well-defined vector for chemical elaboration via a multitude of reliable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of the surrounding chemical space. This "vector-oriented" growth is a cornerstone of efficient FBDD.

  • Azetidine-1-carbonyl Moiety: The azetidine group offers distinct advantages over more common substituents like piperidine or pyrrolidine. As a small, rigid, and non-planar ring system, it introduces a three-dimensional character that can be crucial for achieving selectivity and potency by probing deeper, less-explored pockets of a target protein. This departure from "flatland" is a key strategy in modern drug design to improve physicochemical properties and escape heavily occupied intellectual property space.

  • "Rule of Three" Compliance: The fragment's properties align well with the empirical "Rule of Three," a guideline for effective fragments: Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3. This compliance generally correlates with better aqueous solubility and a higher probability of binding with good ligand efficiency.

Physicochemical Properties Summary
PropertyValue (Estimated)Significance in FBDD
Molecular Formula C9H9BrN2O-
Molecular Weight 241.09 g/mol Complies with "Rule of Three," ensuring high ligand efficiency.
cLogP ~1.0 - 1.5Predicts good aqueous solubility, crucial for biophysical assays.
H-Bond Donors 0Reduces risk of non-specific binding.
H-Bond Acceptors 3 (N_pyridine, O_carbonyl, N_azetidine)Provides multiple points for directed interaction with the target.
Topological Polar Surface Area 38.0 ŲContributes to favorable solubility and membrane permeability profiles.

FBDD Workflow: From Fragment to Hit

The journey from a fragment library to a validated hit involves a multi-step, hierarchical process designed to efficiently identify true binders and eliminate artifacts. The following diagram illustrates a typical workflow incorporating our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead QC Fragment QC (Purity, Solubility) Assay_Dev Assay Development (e.g., DSF) QC->Assay_Dev Solubility Data Screen Primary Screen (High Throughput) Assay_Dev->Screen Optimized Conditions Triage Hit Triage (Selectivity, Promiscuity) Screen->Triage Initial Hits Ortho Orthogonal Assay (e.g., SPR, NMR) Triage->Ortho Confirmed Hits Structure Structural Biology (X-ray, Cryo-EM) Ortho->Structure Validated Binders Elaboration Fragment Elaboration (Suzuki, Sonogashira) Structure->Elaboration Binding Mode Data SAR SAR by Catalogue or Synthesis Elaboration->SAR Optimization Lead Optimization (ADME/Tox) SAR->Optimization

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Quality Control and Solubility Assessment

Rationale: The integrity of any screening data is predicated on the quality and behavior of the compounds being tested. Aggregated or precipitated compounds are a primary source of false-positive results in biophysical assays. This protocol ensures the fragment is pure, stable, and soluble under the proposed screening conditions.

Materials:

  • 4-(Azetidine-1-carbonyl)-3-bromopyridine (≥95% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Nephelometer or plate reader with turbidity measurement capabilities

  • LC-MS system

Methodology:

  • Purity Verification (LC-MS):

    • Prepare a 1 mg/mL solution of the fragment in a suitable solvent (e.g., Acetonitrile/Water).

    • Inject onto an LC-MS system.

    • Confirm the identity by mass (M+H⁺ expected: 241.99) and assess purity by UV chromatogram integration (should be ≥95%). Trustworthiness Check: Without this confirmation, you risk screening an incorrect or impure compound.

  • DMSO Stock Preparation:

    • Accurately weigh the fragment and dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

    • Visually inspect for complete dissolution.

    • Store under argon or in a desiccator at -20°C in small aliquots to prevent freeze-thaw cycles.

  • Kinetic Solubility Assessment in Assay Buffer:

    • Prepare a 96-well plate. In column 1, add 198 µL of assay buffer. In columns 2-12, add 100 µL of assay buffer.

    • Add 2 µL of the 100 mM DMSO stock to column 1 and mix thoroughly. This creates a 1 mM solution with 1% DMSO.

    • Perform a 1:1 serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer or by reading absorbance at 620 nm.

    • Data Interpretation: The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is considered the limit of solubility. This concentration should be at least 2-5 times higher than the intended screening concentration.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragment binding. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.

Materials:

  • Purified target protein (0.1 - 0.2 mg/mL)

  • DSF-compatible fluorescent dye (e.g., SYPRO Orange)

  • 4-(Azetidine-1-carbonyl)-3-bromopyridine stock solution

  • Assay buffer (as used in solubility testing)

  • qPCR instrument with melt-curve analysis capability

Methodology:

  • Assay Preparation (96- or 384-well plate):

    • Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final protein concentration is typically 2-5 µM, and the dye is used at a 5X concentration from its stock.

    • Dispense 19.8 µL of the master mix into each well.

    • Add 0.2 µL of the fragment stock solution (or DMSO for control) to the appropriate wells to reach the final desired screening concentration (e.g., 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Controls: Include "protein + dye + DMSO" (negative control) and "buffer + dye + DMSO" (no protein control) wells.

  • Thermal Denaturation:

    • Seal the plate securely.

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor fluorescence intensity at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • Calculate the first derivative of this curve. The peak of the derivative corresponds to the melting temperature (Tm).

    • Calculate the shift in melting temperature (ΔTm) for each well: ΔTm = Tm(fragment) - Tm(DMSO control) .

    • Hit Criteria: A fragment is typically considered a hit if it induces a statistically significant ΔTm (e.g., > 3 standard deviations above the mean of the DMSO controls, or a ΔTm > 1.5 °C).

Protocol 3: Hit Validation and Elaboration Strategy

Rationale: A primary hit must be validated by an orthogonal biophysical method to confirm binding and rule out assay-specific artifacts. Once validated, the bromine handle on the fragment becomes the focal point for synthetic elaboration to improve potency.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that directly measures binding kinetics (kon, koff) and affinity (KD). A confirmed hit should show concentration-dependent binding to the protein immobilized on an SPR sensor chip. This confirms a direct interaction and provides quantitative affinity data, which is crucial for ranking fragments.

Synthetic Elaboration Strategy

The true power of the 3-bromopyridine scaffold lies in its synthetic potential. Structural information from X-ray crystallography or Cryo-EM is invaluable at this stage. In its absence, a systematic exploration of the vector space around the bromine atom is a proven strategy.

Elaboration_Strategy cluster_reactions Cross-Coupling Reactions cluster_products Elaborated Analogs (Improved Potency) Fragment 4-(Azetidine-1-carbonyl)-3-bromopyridine Br Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Fragment:f0->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Fragment:f0->Sonogashira Buchwald Buchwald-Hartwig (+ Amine/Alcohol) Fragment:f0->Buchwald Aryl Aryl/Heteroaryl Analogs (Explore flat pockets) Suzuki->Aryl Alkyne Alkynyl Analogs (Rigid linkers) Sonogashira->Alkyne Amine Amine/Ether Analogs (H-bond donors/acceptors) Buchwald->Amine

Caption: Synthetic elaboration pathways for the 3-bromopyridine scaffold.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical microscale

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine with various organoboron reagents. This substrate is of significant interest to medicinal chemists and drug development professionals due to its combination of two privileged structural motifs: the electron-deficient pyridine ring, a common feature in bioactive molecules, and the azetidine moiety.[4][5] Azetidines are increasingly used as bioisosteres to improve physicochemical properties such as solubility and metabolic stability.[4][6]

This document moves beyond a simple list of steps to explain the critical parameters and mechanistic considerations necessary for achieving high-yield, reproducible results with this specific, and at times challenging, class of heteroaryl halide.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for rational troubleshooting and optimization. The reaction proceeds through a palladium-catalyzed cycle that generally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArylHalide 4-(Azetidine-1-carbonyl) -3-bromopyridine (Ar-X) ArylHalide->OxAdd Organoboron Arylboronic Acid (Ar'-B(OH)₂) Organoboron->Transmetal

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine derivative to form a Pd(II) intermediate.[7] The electron-deficient nature of the pyridine ring generally facilitates this step.[9]

  • Transmetalation: This is often the rate-determining step. The base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species.[1][10][11] This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Key Reaction Parameters: An Evidence-Based Approach

The success of coupling an electron-deficient heteroaryl halide like 4-(Azetidine-1-carbonyl)-3-bromopyridine hinges on the careful selection of four key components.

Catalyst & Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, electron-deficient and sterically hindered partners often require more sophisticated systems.

  • The Challenge with Pyridines: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or leading to catalyst deactivation.[13][14]

  • The Solution - Bulky, Electron-Rich Ligands: To overcome this, bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the reductive elimination step and stabilize the active Pd(0) species, preventing deactivation.[12] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective for coupling heteroaryl halides.[15][16] Modern, air-stable pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) are commercially available and offer excellent reactivity and reproducibility.

Base Selection

The base plays a multifaceted role; it is not merely a spectator. Its primary function is to activate the boronic acid for transmetalation.[1][11][12]

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which more readily transfers its aryl group to the palladium center.[17]

  • Common Choices:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for challenging couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for difficult substrates, including heteroaryl chlorides and bromides.[13] It is highly effective but requires anhydrous conditions for optimal performance.

    • Fluorides (KF): Can be used, especially when base-labile functional groups are present, but may be less effective for this specific substrate.[10]

For 4-(Azetidine-1-carbonyl)-3-bromopyridine, a moderately strong to strong base like K₂CO₃ or K₃PO₄ is a reliable starting point.

Solvent System

The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are typically used.

  • Common Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are excellent choices.

  • The Role of Water: Suzuki couplings are often performed in a biphasic solvent system (e.g., Dioxane/Water or Toluene/Water). A small amount of water can be beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species. However, excess water can promote the undesirable side reaction of protodeboronation.[13]

Boron Source

While boronic acids are most common, their stability can be an issue, particularly for heteroaryl boronic acids which are prone to decomposition via protodeboronation.[9][18]

  • Boronic Acids (Ar-B(OH)₂): Readily available but should be of high purity.

  • Boronate Esters (e.g., Pinacol Esters, Ar-B(pin)): These are significantly more stable to storage and less prone to protodeboronation during the reaction, often providing more consistent results.[9] They can be used directly in place of boronic acids.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine with a generic arylboronic acid.

Reagents & Equipment
Reagent/MaterialStoichiometryExample QuantityM.W.Moles (mmol)
4-(Azetidine-1-carbonyl)-3-bromopyridine1.0 equiv255 mg255.101.0
Arylboronic Acid1.2 equivVariesVaries1.2
XPhos Pd G3 Pre-catalyst2 mol %16.9 mg846.180.02
Potassium Phosphate (K₃PO₄)2.0 equiv424 mg212.272.0
1,4-Dioxane (anhydrous)-4.0 mL--
Degassed Water-1.0 mL--
Equipment
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Inert gas line (Argon or Nitrogen) with manifold
Syringes and needles
Standard laboratory glassware for workup and purification
Experimental Workflow

Workflow start Start setup 1. Assemble Reagents (Flask under Inert Gas) start->setup degas 2. Degas Solvent (3x Freeze-Pump-Thaw or Sparge) setup->degas reaction 3. Add Reagents & Solvent Heat to 80-100 °C degas->reaction monitor 4. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Dilute, Extract, Dry) monitor->workup Upon Completion purify 6. Purification (Silica Gel Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

Note: Maintaining an inert atmosphere is critical for success, as the active Pd(0) catalyst is sensitive to oxygen.[13][14]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos Pd G3 pre-catalyst (2 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The reaction mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromopyridine has been consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).[13]2. Poor quality boronic acid (decomposed).3. Insufficiently strong base or wet base.[13]4. Catalyst inhibition by pyridine nitrogen.[14]1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup.2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.3. Use a stronger, anhydrous base like K₃PO₄.4. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[13][15]
Significant Homocoupling of Boronic Acid Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting the homocoupling pathway.[9][13]Improve the degassing procedure (use freeze-pump-thaw cycles). Ensure a strict inert atmosphere is maintained throughout the reaction.[14]
Protodeboronation (Loss of Boronic Acid) Presence of excess water or protic sources. Some boronic acids are inherently unstable.[9][18]Use anhydrous solvents and base. Minimize the amount of water used. Switch to a more stable boronate ester.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry. Suzuki Cross-Coupling Mechanism. YouTube. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]

  • Journal of the American Chemical Society - ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Letters - ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • SpringerLink. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [Link]

  • ResearchGate. A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • ChemRxiv. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

Sources

Application Notes and Protocols for Cellular Assays Involving 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Targeting the NAD⁺ Salvage Pathway with 4-(Azetidine-1-carbonyl)-3-bromopyridine, a Potent NAMPT Inhibitor

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for enzymes that regulate a myriad of cellular processes, including DNA repair, gene expression, and cell survival.[1][] Mammalian cells primarily synthesize NAD⁺ through the salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[3][1][][4][5] The overexpression of NAMPT in various cancers to meet the high metabolic demands of tumor cells has spotlighted it as a promising therapeutic target.[3]

4-(Azetidine-1-carbonyl)-3-bromopyridine is a novel small molecule inhibitor of NAMPT. Its mechanism of action involves binding to the active site of NAMPT, thereby competitively inhibiting the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD⁺.[6] This leads to a rapid depletion of intracellular NAD⁺ pools, triggering an energy crisis, and ultimately inducing apoptosis in cancer cells highly dependent on the salvage pathway.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular effects of 4-(Azetidine-1-carbonyl)-3-bromopyridine. The following protocols are designed to be self-validating, offering a robust framework to assess its enzymatic inhibition, impact on cellular NAD⁺ levels, and anti-proliferative activity.

I. Biochemical Assay: Direct Inhibition of NAMPT Enzymatic Activity

The initial step in characterizing any putative enzyme inhibitor is to determine its direct effect on the purified enzyme. An in vitro enzymatic assay provides a quantitative measure of the compound's potency (e.g., IC₅₀ value) in a controlled environment, free from cellular uptake and metabolism complexities. We will utilize a well-established, multi-step coupled enzymatic assay.[7][8][9]

Principle of the Assay

This assay measures NAMPT activity through a series of coupled reactions. First, NAMPT synthesizes NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, the generated NAD⁺ is used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to the formation of a fluorescent or colorimetric product.[7][8][9] The rate of product formation is directly proportional to NAMPT activity.

NAMPT Enzymatic Assay cluster_0 Step 1: NAMPT Reaction cluster_1 Step 2: NAD⁺ Synthesis cluster_2 Step 3: Signal Generation NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN 4-(Azetidine-1-carbonyl)-3-bromopyridine (Inhibitor) NMNAT NMNAT NMN->NMNAT NAD NAD⁺ NMNAT->NAD ADH Alcohol Dehydrogenase (ADH) NAD->ADH Product Detectable Product (Fluorescent/Colorimetric) ADH->Product Substrate Substrate (e.g., Ethanol) Substrate->ADH

Caption: Workflow of the in vitro coupled enzymatic assay for NAMPT inhibition.

Protocol: In Vitro NAMPT Inhibition Assay

Materials:

  • Purified recombinant human NAMPT enzyme

  • NMNAT and ADH enzymes

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Ethanol

  • Fluorescent or colorimetric substrate for ADH (e.g., WST-1)[9]

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)[10]

  • 4-(Azetidine-1-carbonyl)-3-bromopyridine

  • Positive control inhibitor (e.g., FK866)[10][11]

  • 96-well microplate (black or clear, depending on detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in the assay buffer. Dilute the purified NAMPT, NMNAT, and ADH enzymes to their optimal concentrations in a suitable dilution buffer. Prepare a serial dilution of 4-(Azetidine-1-carbonyl)-3-bromopyridine and the positive control inhibitor in the assay buffer containing a constant, low percentage of DMSO (e.g., <1%).[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted NAMPT enzyme

    • Serially diluted 4-(Azetidine-1-carbonyl)-3-bromopyridine, positive control, or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the NAMPT enzyme.[10]

  • Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection substrate. Add this master mix to all wells to start the enzymatic reactions.

  • Incubation and Detection: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[10] Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH formation) or absorbance (e.g., 450 nm for WST-1 formazan) at regular intervals.[9][11][12]

  • Data Analysis: Subtract the background signal (from "no enzyme" controls). Plot the reaction velocity against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Parameter Typical Concentration Range
NAM10 - 100 µM
PRPP50 - 200 µM
ATP100 - 500 µM
4-(Azetidine-1-carbonyl)-3-bromopyridine0.1 nM - 10 µM
FK866 (Positive Control)0.1 nM - 1 µM

II. Cellular Assays: Assessing On-Target Effects in a Biological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are essential to understand the compound's activity within a complex biological system. These assays will confirm that 4-(Azetidine-1-carbonyl)-3-bromopyridine can penetrate cells, engage its target, and elicit the expected downstream biological effects.

A. Measurement of Intracellular NAD⁺ Levels

The primary consequence of NAMPT inhibition is the depletion of intracellular NAD⁺.[3][13] Therefore, quantifying cellular NAD⁺ levels following treatment with 4-(Azetidine-1-carbonyl)-3-bromopyridine is a direct measure of its on-target activity in a cellular context. While HPLC and LC-MS/MS are considered the gold standards for their accuracy and reproducibility, commercially available assay kits offer a more accessible alternative for many laboratories.[4][14][15]

Protocol: Cellular NAD⁺ Quantification

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer cells)[6][16]

  • Complete cell culture medium

  • 4-(Azetidine-1-carbonyl)-3-bromopyridine

  • NAD⁺ extraction buffer (e.g., 0.5 M perchloric acid)[4]

  • Neutralization buffer (e.g., 3 M potassium hydroxide, 0.4 M Tris)

  • Commercial NAD⁺/NADH assay kit or access to HPLC/LC-MS/MS instrumentation

  • 96-well plates for cell culture

  • Refrigerated centrifuge

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of 4-(Azetidine-1-carbonyl)-3-bromopyridine for various time points (e.g., 24, 48, 72 hours).

  • NAD⁺ Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold NAD⁺ extraction buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 4°C to pellet the protein precipitate.

    • Carefully transfer the supernatant (containing NAD⁺) to a new tube.

  • Neutralization: Neutralize the acidic extract by adding the neutralization buffer.

  • NAD⁺ Measurement: Quantify the NAD⁺ concentration in the neutralized extracts using a commercial assay kit according to the manufacturer's instructions or by HPLC/LC-MS/MS analysis.[1][4][14]

  • Data Normalization and Analysis: Normalize the NAD⁺ levels to the total protein concentration or cell number for each sample. Plot the normalized NAD⁺ levels against the inhibitor concentration to determine the dose-dependent reduction in cellular NAD⁺.

B. Cell Viability and Cytotoxicity Assays

The ultimate goal of an anti-cancer agent is to inhibit tumor cell proliferation and induce cell death. Cell viability assays, such as the MTT or CellTiter-Glo assays, are fundamental for determining the cytotoxic effects of 4-(Azetidine-1-carbonyl)-3-bromopyridine.[17]

Cell Viability Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Detection Seed Seed Cells in 96-well Plate Attach Allow Cells to Attach Seed->Attach Treat Treat with Serial Dilutions of 4-(Azetidine-1-carbonyl)-3-bromopyridine Attach->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Read

Caption: General workflow for assessing cell viability after treatment.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-(Azetidine-1-carbonyl)-3-bromopyridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates for cell culture

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of 4-(Azetidine-1-carbonyl)-3-bromopyridine in complete growth medium. Add the compound dilutions to the cells and include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[17]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Assay Principle Endpoint Advantages
MTT Mitochondrial reductase activityColorimetric (Absorbance)Inexpensive, well-established
CellTiter-Glo ATP levelsLuminescentHigh sensitivity, rapid
SRB Total protein contentColorimetric (Absorbance)Unaffected by metabolic changes
C. On-Target Validation: NMN/NAD⁺ Rescue Experiment

To confirm that the observed cytotoxicity of 4-(Azetidine-1-carbonyl)-3-bromopyridine is specifically due to the inhibition of NAMPT, a rescue experiment can be performed. By supplying the cells with downstream products of the NAMPT-mediated reaction, such as NMN or NAD⁺, the effects of the inhibitor should be reversed if it is acting on-target.[13][18][19]

Protocol: NMN Rescue Assay

Procedure:

  • Follow the cell viability protocol (e.g., MTT assay) as described above.

  • In a parallel set of experiments, co-treat the cells with the serial dilutions of 4-(Azetidine-1-carbonyl)-3-bromopyridine and a fixed, high concentration of NMN (e.g., 100 µM).

  • After the incubation period, perform the viability assay.

  • Data Analysis: Compare the dose-response curves of the inhibitor with and without NMN. A significant rightward shift in the IC₅₀ curve in the presence of NMN indicates that the compound's cytotoxic effect is indeed mediated by the inhibition of the NAD⁺ salvage pathway at or upstream of NMN synthesis.[18]

III. Advanced Cellular Assays and Future Directions

Beyond the core assays described above, a deeper characterization of 4-(Azetidine-1-carbonyl)-3-bromopyridine may involve:

  • Apoptosis Assays: To determine the mode of cell death induced by the compound, assays such as Annexin V/PI staining followed by flow cytometry can be employed.

  • Colony Formation Assays: To assess the long-term impact on cell proliferation and survival, a colony formation assay can be performed.[18]

  • Combination Studies: Given the role of NAD⁺ in DNA repair, there is a strong rationale for combining NAMPT inhibitors with DNA-damaging agents or PARP inhibitors.[13] Investigating the synergistic effects of 4-(Azetidine-1-carbonyl)-3-bromopyridine with other anti-cancer drugs could reveal promising therapeutic combinations.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical cellular characterization of 4-(Azetidine-1-carbonyl)-3-bromopyridine as a NAMPT inhibitor. By systematically evaluating its enzymatic potency, on-target cellular activity, and cytotoxic effects, researchers can build a comprehensive profile of this compound and advance its development as a potential therapeutic agent.

References

  • Measure NAD+ Levels: How to Track Cellular Energy and Aging. (n.d.). Jinfiniti Precision Medicine.
  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215.
  • How to Test Your NAD Levels: A Complete Guide. (2025, June 10). Jinfiniti Precision Medicine.
  • An in vitro enzymatic activity assay of purified recombinant human... (n.d.). ResearchGate.
  • What is the most accurate method to measure intracellular NAD level? (2024, November 20). ResearchGate.
  • Wang, P., et al. (2019). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Nature Communications, 10(1), 223.
  • NAMPT Activity Assay Kit (100 Tests). (n.d.). Signosis.
  • Cell line specific responses to Nampt-IN-5. (2025). Benchchem.
  • NAMPT Activity Assay Kit (Colorimetric) (ab221819). (n.d.). Abcam.
  • Esparza-Moltó, P. B., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 22(8), 1140-1151.
  • NAD+ Level & Cellular Energy Test. (n.d.). i-screen.
  • In vitro NAMPT enzyme assays. (n.d.). ResearchGate.
  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Liu, X., et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 17(1), 81-92.
  • Human NAMPT (Nicotinamide phosphoribosyltransferase) ELISA Kit. (n.d.). FineTest.
  • Cross-Validation of 6-Nitronicotinamide's Putative Mechanism of Action: A Comparative Guide to NAMPT Inhibitors. (2025). Benchchem.
  • ab221819 NAMPT Activity Assay Kit (Colorimetric). (2020, November 5). Abcam.
  • What are the new molecules for NAMPT inhibitors? (2025, March 11). Patsnap Synapse.
  • Shultz, M. D. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Shultz, M. D. (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications.
  • Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. International Journal of Molecular Sciences, 23(14), 7636.
  • NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from... (n.d.). ResearchGate.
  • Pillai, J. B., et al. (2009). Nicotinamide Phosphoribosyltransferase Regulates Cell Survival Through NAD+ Synthesis in Cardiac Myocytes. Circulation Research, 105(6), 547-554.
  • Shultz, M. D., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
  • BindingDB. (n.d.).
  • Garvey, D. S., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802.
  • Neagoie, C., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Chen, Y.-J., et al. (2022). NAMPT Inhibitor and P73 Activator Repress P53 R175H Mutated HNSCC Cell Proliferation in a Synergistic Manner. International Journal of Molecular Sciences, 23(6), 3097.
  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(14), 7739-7757.
  • Crimmins, G., et al. (2024). The Hyperbolic NAMPT Inhibitor RPT1G Synergizes with BCL-2 Family Inhibitors and Helps Overcome Venetoclax Resistance in Acute Myeloid Leukemia Cells. Blood, 144(Supplement 1), 4134.
  • Nampt Inhibitors, Agonists and Modulators. (n.d.). BOC Sciences.
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (n.d.). Angewandte Chemie International Edition.
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2024, June 27). MDPI.
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2137.
  • 1-[(benzyloxy)carbonyl]-3-[(5-bromo-6-chloropyridin-3-yl)methyl]azetidine-3-carboxylic acid. (n.d.). Chemspace.
  • Azetidines – Knowledge and References. (n.d.). Taylor & Francis.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: Strategic Derivatization of the 4-(Azetidine-1-carbonyl)-3-bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties. The specific molecule, 4-(Azetidine-1-carbonyl)-3-bromopyridine, presents a unique starting point for library synthesis. It combines the desirable pyridine core with a C-3 bromo handle for versatile derivatization and a C-4 azetidinyl amide, which can influence solubility and provide a vector for further interaction with biological targets.

This document provides a detailed guide for researchers on the strategic development of derivatives from this core structure. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for selecting specific reaction pathways, ensuring a higher probability of success in your discovery campaigns.

Analysis of the Core Scaffold: Reactivity and Stability

Before initiating any synthesis, a thorough understanding of the starting material's reactivity is paramount. The 4-(Azetidine-1-carbonyl)-3-bromopyridine scaffold has two primary regions of interest.

  • The C-3 Bromo Position: The carbon-bromine bond on the electron-deficient pyridine ring is the primary site for derivatization. It is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This will be the focus of our derivatization strategies.

  • The C-4 Azetidinyl Amide: This group is generally stable under the neutral to basic conditions typical of most cross-coupling reactions. The azetidine ring, a strained four-membered heterocycle, can be susceptible to cleavage under strongly acidic or reductive conditions, which should be avoided. The amide itself is a moderate electron-withdrawing group, which can influence the reactivity of the C-3 position.

A visual representation of the derivatization strategy is outlined below.

G cluster_start Starting Material cluster_reactions Primary Derivatization Pathways (Cross-Coupling) cluster_products Derivative Classes start 4-(Azetidine-1-carbonyl)-3-bromopyridine suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki R-B(OH)₂ / Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂NH / Pd Catalyst sonogashira Sonogashira (C-C Coupling) start->sonogashira R-C≡CH / Pd/Cu Catalysts aryl 3-Aryl/Heteroaryl Pyridines suzuki->aryl amine 3-Amino Pyridines buchwald->amine alkyne 3-Alkynyl Pyridines sonogashira->alkyne G cluster_synthesis Synthesis Stage cluster_analysis Purification & Analysis Stage setup 1. Reaction Setup (Reagents, Catalyst, Solvent) reaction 2. Reaction (Heating & Monitoring via TLC/LC-MS) setup->reaction workup 3. Work-up & Crude Isolation reaction->workup purify 4. Flash Chromatography workup->purify confirm 5. Purity & Identity Confirmation (LC-MS, NMR) purify->confirm final 6. Characterized Derivative confirm->final

Application Note: Scalable Synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine via T3P®-Mediated Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Large-Scale Synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine Content Type: Application Note & Process Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

This application note details a robust, scalable process for the synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine (referred to herein as Target-1 ). This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for fragment-based drug discovery (FBDD) targeting kinases and GPCRs.

While traditional acid chloride routes (SOCl₂) are common, they pose significant risks when applied to azetidine derivatives due to the high ring strain (~25 kcal/mol) and susceptibility to acid-catalyzed ring-opening polymerization. This protocol utilizes Propylphosphonic Anhydride (T3P®) as a coupling agent.[1] This method offers superior atom economy, mild conditions, and water-soluble byproducts, eliminating the need for chromatographic purification on a kilogram scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize thermal stress on the azetidine ring and avoid transition metal contamination early in the sequence.

Strategic Disconnection: The C(carbonyl)-N(azetidine) bond is the logical disconnection point.

  • Starting Material A: 3-Bromoisonicotinic acid (Commercial, CAS: 13959-02-9).

  • Starting Material B: Azetidine Hydrochloride (Commercial, CAS: 36520-39-5).

Route Selection Logic:

  • Route A (Acid Chloride): Activation with Thionyl Chloride followed by amine addition. Verdict: Rejected. High risk of HCl-mediated azetidine ring opening; corrosive off-gassing requires scrubbers.

  • Route B (T3P Coupling): Activation with T3P in EtOAc/Base. Verdict: Selected. T3P acts as both coupling agent and water scavenger. Byproducts are water-soluble, allowing purification via liquid-liquid extraction (LLE).

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Bromoisonicotinic Acid (C6H4BrNO2) Product 4-(Azetidine-1-carbonyl)- 3-bromopyridine (Target-1) SM1->Product SM2 Azetidine HCl (C3H7N·HCl) SM2->Product Reagents T3P (50% in EtOAc) DIPEA, EtOAc 0°C to 25°C

Figure 1: One-step synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine via T3P coupling.

Process Development & Optimization

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters were optimized:

ParameterRangeRationale
Stoichiometry (Base) 3.0 - 3.5 eqEssential to neutralize Azetidine HCl and the acidic T3P byproduct. Insufficient base stalls conversion.
Temperature (Addition) 0 - 5 °CExothermic reaction. Controlling T_add prevents thermal degradation of azetidine.
Solvent Selection Ethyl Acetate (EtOAc)Green solvent; T3P is supplied in EtOAc; excellent for aqueous workup.
Reaction Time 2 - 4 HoursFast kinetics. Extended stirring (>12h) can lead to minor hydrolysis if moisture enters.
Impurity Control Strategy
  • Impurity A (Unreacted Acid): Removed via basic aqueous wash (NaHCO₃).

  • Impurity B (Azetidine Oligomers): Minimized by maintaining low temperature during activation.

  • Impurity C (Phosphonic Acid Byproducts): Completely removed during water wash (highly water-soluble).

Detailed Experimental Protocol (Scale: 100 g Basis)

Safety Warning: 3-Bromoisonicotinic acid is an irritant. Azetidine is volatile and toxic. Perform all operations in a fume hood.

Materials
  • 3-Bromoisonicotinic acid: 100.0 g (0.495 mol)

  • Azetidine Hydrochloride: 55.6 g (0.594 mol, 1.2 eq)

  • T3P (50% w/w in EtOAc): 378.0 g (0.594 mol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 224.0 g (1.73 mol, 3.5 eq)

  • Ethyl Acetate (EtOAc): 1.0 L (10 vol)

  • Sodium Bicarbonate (sat. aq.): 500 mL

Step-by-Step Procedure
  • Reactor Charging:

    • To a 3L jacketed reactor equipped with an overhead stirrer and temperature probe, charge 100.0 g of 3-Bromoisonicotinic acid and 55.6 g of Azetidine HCl .

    • Add 800 mL of EtOAc . Stir to form a suspension (the acid is sparingly soluble).

  • Base Addition:

    • Cool the slurry to 0–5 °C .

    • Add DIPEA (224 g) dropwise over 20 minutes.

    • Observation: The mixture may become clearer as the acid salt forms. Ensure internal temperature (

      
      ) does not exceed 10 °C.
      
  • Coupling (T3P Addition):

    • Maintain

      
       at 0–5 °C .
      
    • Charge T3P solution (378 g) via addition funnel over 45–60 minutes.

    • Note: The reaction is exothermic. Adjust addition rate to maintain thermal control.

  • Reaction Phase:

    • After addition, warm the mixture to 20–25 °C (Room Temperature) .

    • Stir for 3 hours .

    • IPC (In-Process Control): Sample 50 µL into MeOH for HPLC.

      • Spec: < 1.0% Area remaining Starting Material (SM).

  • Workup (Self-Validating Purification):

    • Cool to 10 °C.

    • Add 500 mL Water . Stir vigorously for 15 mins. Stop stirring and settle.

    • Separation: Drain the lower aqueous layer (contains T3P byproducts and salts).

    • Wash 2: Add 500 mL Sat. NaHCO₃ . Stir 15 mins. (Removes unreacted acid). Drain aqueous.

    • Wash 3: Add 500 mL Brine . Stir 10 mins. Drain aqueous.

  • Isolation:

    • Dry the organic layer over MgSO₄ (or azeotropic drying on scale).

    • Filter and concentrate under reduced pressure (40 °C) to approx. 200 mL volume.

    • Crystallization: Add 600 mL n-Heptane slowly to the stirring residue. A white precipitate should form.

    • Cool to 0 °C and age for 2 hours.

    • Filter the solids and wash with cold Heptane/EtOAc (9:1).

    • Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield & Data
  • Yield: 105 – 110 g (88 – 92%)

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.5% (a/a).

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup Charge Charge 3-Br-Acid, Azetidine HCl, EtOAc, DIPEA Start->Charge Cool Cool to 0-5°C Charge->Cool AddT3P Controlled Addition of T3P (Exotherm Control) Cool->AddT3P React Warm to 25°C Stir 3 Hours AddT3P->React IPC IPC: HPLC Check (<1% SM) React->IPC IPC->React Fail (Stir longer) Workup Aqueous Workup: 1. Water (Remove T3P) 2. NaHCO3 (Remove Acid) 3. Brine IPC->Workup Pass Cryst Solvent Swap & Crystallization (EtOAc -> Heptane) Workup->Cryst End Isolate & Dry Cryst->End

Figure 2: Process flow diagram for the large-scale synthesis of Target-1.

Analytical Controls & Characterization

To validate the identity and purity of the synthesized compound, the following analytical data should be compared against the crude.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (0.1% TFA)> 98.0% Area
1H NMR 400 MHz, DMSO-d6Conforms to structure.[2] Key signals: Azetidine multiplet (2.2-2.4 ppm), Pyridine aromatic protons (d, s).
LC-MS ESI+[M+H]+ = 241/243 (Br isotope pattern 1:1)
Residual Solvents GC-HeadspaceEtOAc < 5000 ppm, Heptane < 5000 ppm

Mechanistic Insight: The 3-bromo substituent creates steric bulk near the C4-carbonyl. However, the high reactivity of T3P activates the carboxylate rapidly. The azetidine nitrogen is sufficiently nucleophilic to overcome the steric hindrance, but the rate of addition must be controlled to prevent local heating which could degrade the strained azetidine ring before coupling occurs.

References

  • T3P in Process Chemistry: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.

  • Azetidine Synthesis & Stability: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes and Azetidines: A Guide to the Synthesis and Modification of Heterocycles for Medicinal Chemistry. Angewandte Chemie International Edition, 49(21), 3524-3529.

  • Green Chemistry in Amidation: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

  • Starting Material Data: 3-Bromoisonicotinic acid (CAS 13959-02-9). PubChem Compound Summary.

Sources

Application Notes & Protocols: The Strategic Use of 4-(Azetidine-1-carbonyl)-3-bromopyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for a Critical Target Class

Protein kinases remain one of the most critical target classes in modern drug discovery, regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of small-molecule kinase inhibitors a cornerstone of pharmaceutical research.[2][3] Within this field, the strategic design of molecular building blocks is paramount. 4-(Azetidine-1-carbonyl)-3-bromopyridine has emerged as a key intermediate, ingeniously combining two privileged structural motifs: the versatile 3-bromopyridine core and the beneficial azetidine ring.

The azetidine moiety, a four-membered saturated heterocycle, is increasingly favored in medicinal chemistry for its unique ability to improve critical drug-like properties.[4][5] Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for engaging with biological targets, often leading to superior pharmacokinetic profiles compared to more flexible or larger ring systems.[6][7]

This guide provides an in-depth analysis of the application of 4-(Azetidine-1-carbonyl)-3-bromopyridine, detailing its strategic advantages and providing robust, field-proven protocols for its use in synthesizing next-generation kinase inhibitors.

The Strategic Value of 4-(Azetidine-1-carbonyl)-3-bromopyridine

The power of this building block lies in its trifunctional nature, offering distinct points for molecular diversification and property modulation.

  • The 3-Bromopyridine Core: The bromine atom at the 3-position serves as a highly versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry.[8] This allows for the systematic and efficient introduction of diverse chemical groups, essential for probing the deep, hydrophobic pockets and critical hinge-binding regions of the kinase active site.

  • The Pyridine Nitrogen: This nitrogen atom is a key pharmacophoric feature, often acting as a hydrogen bond acceptor to engage with the "hinge" region of the kinase domain—a critical interaction for achieving high-potency inhibition.

  • The Azetidine-1-carbonyl Moiety: This group projects away from the core pyridine ring and typically interacts with the solvent-exposed region of the target kinase. The azetidine ring itself can improve solubility and metabolic stability, while the amide carbonyl provides an additional hydrogen bond acceptor.[7][9] This portion of the molecule is ideal for fine-tuning physicochemical properties and exploring interactions that can enhance selectivity.

The logical relationship for the synthetic utility of this building block is illustrated below.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Kinase Inhibitor Scaffolds main 4-(Azetidine-1-carbonyl)-3-bromopyridine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki R-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald R₂-NH sonogashira Sonogashira Coupling (C-C≡C Bond Formation) main->sonogashira R-C≡CH biaryl Bi-aryl / Heteroaryl-aryl Scaffolds (Type I/II Inhibitors) suzuki->biaryl arylamine Aryl-amino-pyridine Scaffolds (Hinge Binders) buchwald->arylamine alkynyl Alkynyl-pyridine Scaffolds (Probes & Intermediates) sonogashira->alkynyl

Caption: Synthetic utility of the core building block.

Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed, step-by-step protocols for the three most critical cross-coupling reactions involving 4-(Azetidine-1-carbonyl)-3-bromopyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Bi-aryl Scaffolds

This reaction is fundamental for constructing bi-aryl and heteroaryl-aryl motifs, which are prevalent in both Type I and Type II kinase inhibitors targeting enzymes like JNKs and GAK.[10][11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired bi-aryl product.

Scientist's Note (Expertise & Experience): The choice of base and solvent system is critical. Cesium carbonate is often more effective for less reactive boronic acids. While Pd(PPh₃)₄ is a robust catalyst, for challenging couplings, using a pre-catalyst system with a specialized ligand like SPhos or XPhos can significantly improve yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.5)Dioxane/H₂O9075-90%
Pd₂(dba)₃ (2.5%)SPhos (5%)K₃PO₄ (2.5)Toluene/H₂O10080-95%
Pd(dppf)Cl₂ (5%)-Na₂CO₃ (3.0)DME/H₂O8570-88%
Buchwald-Hartwig Amination: Constructing Key C-N Hinge-Binding Motifs

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, creating the N-aryl pyridine scaffolds that are crucial for binding to the kinase hinge region.[13][14][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G start Start: Oven-Dried Schlenk Flask add_solids Add Solids: 1. Pd Catalyst (e.g., Pd₂(dba)₃) 2. Ligand (e.g., XPhos) 3. Base (e.g., NaOtBu) start->add_solids inert Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) add_solids->inert add_reagents Add Reagents via Syringe: 1. Anhydrous Solvent (Toluene) 2. 4-(Azetidine-1-carbonyl)-3-bromopyridine 3. Amine Coupling Partner inert->add_reagents heat Heat with Vigorous Stirring (80-110 °C, 6-18h) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: 1. Cool to RT 2. Quench with sat. NH₄Cl (if needed) 3. Extract with Ethyl Acetate 4. Wash with Brine monitor->workup Complete purify Purification: 1. Dry (Na₂SO₄), Filter, Concentrate 2. Silica Gel Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Scientist's Note (Trustworthiness): This reaction is highly sensitive to air and moisture. The use of a glovebox is strongly recommended for weighing the catalyst, ligand, and base. Sodium tert-butoxide is a very strong base; for substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) can be used, often with a different catalyst system (e.g., a G3-pre-catalyst).[16]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.4)Toluene10080-95%
Pd(OAc)₂ (3%)BINAP (4.5%)Cs₂CO₃ (1.5)Dioxane11070-85%
BrettPhos Pd G3 (3%)-LHMDS (1.4)THF8075-90%
Sonogashira Coupling: Installing Alkynyl Linkers for Deeper Probes

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to access deeper regions of the kinase active site or as a handle for further chemistry, such as click reactions to form triazoles.[17][18]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS (typically complete in 1-6 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography.

Scientist's Note (Causality): The copper(I) co-catalyst is crucial for the traditional Sonogashira mechanism, as it facilitates the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.[18] For sensitive substrates where copper may be detrimental, "copper-free" Sonogashira conditions using a palladium/phosphine catalyst and a strong amine base can be employed.[19]

Table 3: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(PPh₃)₂Cl₂ (3%)CuI (5%)Et₃N (3.0)THF25-4085-95%
Pd(OAc)₂ (2.5%)CuI (5%)DIPA (3.0)DMF5075-90%
Pd(PPh₃)₄ (5%)CuI (10%)Et₃N (3.0)Acetonitrile6080-92%

Conclusion

4-(Azetidine-1-carbonyl)-3-bromopyridine is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its pre-installed azetidine moiety offers a proven method to enhance critical pharmacokinetic properties, while the versatile 3-bromopyridine core provides a reliable anchor point for diversification through robust and well-established cross-coupling methodologies. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively leverage this intermediate in the rapid construction of novel, potent, and selective kinase inhibitor libraries.

References

Sources

Troubleshooting & Optimization

common side products in 4-(Azetidine-1-carbonyl)-3-bromopyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side Products in 4-(Azetidine-1-carbonyl)-3-bromopyridine Reactions Content Type: Technical Support Center Guide

Executive Summary

This guide addresses the technical challenges associated with 4-(Azetidine-1-carbonyl)-3-bromopyridine , a high-value scaffold in medicinal chemistry used for fragment-based drug discovery (FBDD).[1][2] Due to the unique combination of a strained azetidine ring, an electron-deficient pyridine core, and a sterically crowded amide bond, this molecule exhibits a distinct impurity profile.

This document identifies the root causes of common side products during its synthesis and downstream application (specifically Suzuki-Miyaura coupling) and provides self-validating protocols to mitigate them.

Module 1: Synthesis Troubleshooting (Amide Coupling)

Context: The synthesis typically involves coupling 3-bromoisonicotinic acid with azetidine.[1]

Q1: I am observing a +36 Da or +38 Da mass shift relative to my product, and the yield is low. What is happening?

Diagnosis: You are likely generating the ring-opened chloropropyl side product .[1][2] Root Cause: Azetidine rings possess high ring strain (~25 kcal/mol).[1][2][3][4] If you are using an acid chloride method (thionyl chloride/oxalyl chloride) to activate the carboxylic acid, the generated HCl or the Lewis acidity of the acid chloride triggers the nucleophilic attack of the chloride ion on the azetidine ring. Mechanism: The azetidine nitrogen becomes protonated or acylated, activating the ring. A chloride ion attacks the


-carbon, cleaving the C-N bond and relieving ring strain.
  • Side Product A:

    
    -(3-chloropropyl)-3-bromopyridine-4-carboxamide.[2]
    

Corrective Action:

  • Switch Reagents: Abandon acid chloride activation. Use HATU or T3P (Propylphosphonic anhydride) .[1][2] These reagents activate the acid without generating strong nucleophiles or harsh acidic environments.

  • Base Management: Ensure a non-nucleophilic base (DIPEA) is present before adding the azetidine salt to buffer the pH.

Q2: My product contains a significant amount of starting acid (3-bromoisonicotinic acid) despite full consumption of the amine.

Diagnosis: "Activated Ester" Hydrolysis or Azetidine Volatility .[2] Root Cause:

  • Volatility: Free azetidine is volatile (bp ~61°C).[2] If added to a warm reaction or if the reaction exotherms, the amine may evaporate before coupling.

  • Steric Hindrance: The 3-bromo group is ortho to the carboxylic acid, creating steric bulk that slows down the nucleophilic attack of the secondary amine. The activated ester (e.g., O-At) eventually hydrolyzes upon workup.

Corrective Action:

  • Protocol Adjustment: Use azetidine hydrochloride and release the free base in situ with DIPEA at 0°C.

  • Reaction Time: Allow the activation step (Acid + HATU + Base) to proceed for 15 minutes before adding the amine to ensure the active ester is fully formed, then stir for at least 12–16 hours.

Module 2: Downstream Application (Suzuki-Miyaura Coupling)

Context: Using 4-(Azetidine-1-carbonyl)-3-bromopyridine as an electrophile in cross-coupling.[1][2]

Q3: I see a large impurity with a mass of [M-79]. It appears to be the des-bromo species.

Diagnosis: Protodehalogenation (Hydrodehalogenation).[1][2] Root Cause: This is the most common failure mode for electron-deficient heteroaryl halides.[2] The oxidative addition complex (L


Pd(Ar)Br) is formed, but instead of transmetallation, the complex undergoes reduction.
Sources of Hydride: 
  • Solvent: Secondary alcohols (Isopropanol, 2-Butanol) act as hydride donors via

    
    -hydride elimination.[1][2]
    
  • Base: Alkoxides can serve as reducing agents.[2]

  • Ligand: Certain phosphines can undergo cyclometallation/hydride transfer.[2]

Corrective Action:

  • Solvent Switch: Move from alcoholic solvents to 1,4-Dioxane/Water or Toluene/Water .[2]

  • Catalyst: Use Pd(dppf)Cl

    
      or Pd(dtbpf)Cl
    
    
    
    .[2] These bidentate ligands resist
    
    
    -hydride elimination pathways better than simple phosphines.[2]
Q4: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning via Pyridine Coordination .[2] Root Cause: The pyridine nitrogen in your substrate is a good ligand for Palladium. It competes with the phosphine ligands, forming a stable, unreactive "Pd-Pyridine" complex (off-cycle species).

Corrective Action:

  • Ligand Overkill: Use bulky, electron-rich ligands like XPhos or RuPhos .[1][2] The steric bulk prevents the pyridine nitrogen from coordinating effectively to the metal center.

  • Temperature: Increase temperature to >80°C to promote ligand dissociation from the off-cycle resting state.

Visualizing the Reaction Landscape

The following diagram illustrates the critical pathways: the desired synthesis, the ring-opening failure mode, and the protodehalogenation side reaction during downstream coupling.

ReactionPathways SM_Acid 3-Bromoisonicotinic Acid Product 4-(Azetidine-1-carbonyl)- 3-bromopyridine (Target) SM_Acid->Product HATU, DIPEA (Safe Route) Side_RingOpen Side Product A: N-(3-chloropropyl) amide (Ring Opening) SM_Acid->Side_RingOpen SOCl2 / Oxalyl Cl (Avoid) Azetidine Azetidine Suzuki_Prod Suzuki Product (Biaryl) Product->Suzuki_Prod R-B(OH)2, Pd cat. Base Side_DesBromo Side Product B: Des-bromo Analog (Protodehalogenation) Product->Side_DesBromo Pd cat., 2° Alcohols (Hydride Transfer)

Caption: Figure 1. Chemical pathways showing the target synthesis (Green), critical ring-opening failure mode (Red), and downstream protodehalogenation risk (Yellow).[1]

Data Summary: Common Impurities & Identification

Impurity NameStructure DescriptionMass Shift (vs Product)OriginPrevention Strategy
Ring-Opened Chloride Linear

-(3-chloropropyl) amide
+36 / +38 Da (Cl isotope)Acid chloride activation; HCl presence.[1][2]Use HATU/T3P; Avoid SOCl

.
Ring-Opened Alcohol Linear

-(3-hydroxypropyl) amide
+18 DaHydrolysis of azetidine; Acidic aqueous workup.[1][2]Keep pH neutral/basic; Avoid strong acids.[2]
Des-Bromo Pyridine ring lacks Br (replaced by H)-78 / -80 Da (Loss of Br)Pd-catalyzed reduction (Suzuki).[1][2]Avoid isopropanol; Use Dioxane/H

O.
Homocoupling Bis-pyridine dimerVariable (dimerization)Pd-catalyzed homocoupling.[1][2]Degas solvents thoroughly; Optimize stoichiometry.[2]

Validated Experimental Protocols

Optimized Synthesis (HATU Method)

Minimizes ring opening and maximizes conversion.

  • Activation: To a solution of 3-bromoisonicotinic acid (1.0 equiv) in dry DMF (0.2 M) at 0 °C, add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes. Color change to yellow/orange is normal.

  • Coupling: Add Azetidine Hydrochloride (1.2 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO

    
     (x2), Water (x1), and Brine (x1). Do not wash with 1M HCl, as this may open the ring upon prolonged exposure.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

High-Fidelity Suzuki Coupling

Minimizes protodehalogenation.[1][2]

  • Setup: Charge reaction vessel with 4-(azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl

    
    [1][2]·DCM  (0.05 equiv).[2]
    
  • Reaction: Heat to 90 °C for 2–4 hours.

  • Note: If the reaction turns black immediately, check oxygen levels. If it remains pale yellow but no product forms, consider switching to Pd(OAc)

    
    /XPhos .
    

References

  • Azetidine Ring Strain & Reactivity

    • Divergent reactivity of azetidines in amide coupling.[5]

    • Source: Organic Chemistry Frontiers, "Structurally divergent reactivity of 2,2-disubstituted azetidines".[1]

    • URL: [Link][1][6]

  • Protodehalogenation Mechanisms

    • Mechanistic studies on protodehalogen
    • Source: Journal of the American Chemical Society, "Origins of Protodehalogenation in Pd-C
    • URL: [Link][1]

  • Amide Coupling Reagents (HATU vs Acid Chlorides)

    • Comparison of coupling reagents for sterically hindered amines.
    • Source: Chemical Reviews, "Recent Advances in Amide Bond Formation".[2]

    • URL: [Link][1]

  • 3-Bromopyridine Chemistry

    • General reactivity and handling of 3-bromoisonicotinic acid deriv
    • Source: PubChem Compound Summary.
    • URL: [Link][1]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Azetidine-1-carbonyl)-3-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions with this versatile building block. The unique structural features of this reagent—an electron-deficient pyridine ring, a strained azetidine amide, and a reactive bromine atom—present specific challenges and opportunities in synthesis. This resource provides in-depth, field-proven insights to navigate these complexities and ensure successful outcomes in your experiments.

General Considerations for Reactivity

4-(Azetidine-1-carbonyl)-3-bromopyridine is a valuable reagent in medicinal chemistry, but its successful application in cross-coupling reactions requires an understanding of its key chemical properties. The electron-withdrawing nature of the pyridine nitrogen and the 4-carbonyl group activates the C-Br bond for oxidative addition to a palladium(0) catalyst. However, the amide and the strained azetidine ring can also participate in or be affected by the reaction conditions.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1] However, reactions with 4-(Azetidine-1-carbonyl)-3-bromopyridine can sometimes be challenging.

FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction shows no or very low conversion to the desired biaryl product. What are the primary causes?

A1: Low or no conversion in Suzuki-Miyaura reactions with this substrate often points to issues with catalyst activity, the choice of base, or the stability of the boronic acid partner.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities.[2] Ensure you are using a fresh, high-quality catalyst and that your reaction is set up under an inert atmosphere.

  • Inappropriate Base: The choice of base is critical. While stronger bases can facilitate transmetalation, they may also promote the hydrolysis of the azetidine amide or degradation of the boronic acid. A screening of bases is often necessary.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation or form unreactive boroxines, especially under prolonged heating or in the presence of a strong base and water.[3]

Q2: I am observing significant amounts of a debrominated side product, 4-(Azetidine-1-carbonyl)pyridine. What is causing this?

A2: The formation of the debrominated product is a common side reaction in Suzuki-Miyaura couplings and is often referred to as hydrodehalogenation.[2] This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron partner. Potential hydride sources include solvent impurities, the amine base (if used), or even the boronic acid itself.

Q3: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. The choice of palladium catalyst and ligands can also influence the extent of this side reaction.

Troubleshooting Suzuki-Miyaura Coupling: A Summary Table
Problem Potential Cause Recommended Solution
Low/No Conversion Inactive catalyst or ligandsUse a fresh palladium source and high-purity ligands. Consider using a pre-catalyst.
Inappropriate baseScreen a panel of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.[3]
Boronic acid instabilityUse a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]
Debromination Hydride source in the reactionUse anhydrous and degassed solvents. Avoid amine bases if possible.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen).
Azetidine Ring Opening/Hydrolysis Harsh basic conditions or prolonged heatingUse a milder base (e.g., K₂CO₃) and the lowest effective temperature. Monitor the reaction closely to avoid extended reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a dry Schlenk tube, add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[2]

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Reaction Failure: Low/No Product check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base check_catalyst->check_base check_boronic_acid Assess Boronic Acid check_base->check_boronic_acid side_product Side Product Formation? check_boronic_acid->side_product debromination Debromination Observed side_product->debromination optimize_conditions Optimize Conditions side_product->optimize_conditions No homocoupling Homocoupling Observed debromination->homocoupling homocoupling->optimize_conditions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(L_n)-Br] oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination HNR'R'' pd_amido [Ar-Pd(II)(L_n)-NR'R''] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product start Sonogashira Reaction desired_product Desired Product: Alkynylpyridine start->desired_product Pd/Cu Catalyst, Base glaser_coupling Glaser Homocoupling start->glaser_coupling O₂, Cu(I) diyne Diyne Byproduct glaser_coupling->diyne

Sources

preventing decomposition of 4-(Azetidine-1-carbonyl)-3-bromopyridine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Statement of Purpose

This technical guide addresses recurring stability challenges encountered during the workup and isolation of 4-(Azetidine-1-carbonyl)-3-bromopyridine. Researchers frequently report product loss and the appearance of significant impurities, compromising yield and purity. This document serves as a centralized resource, providing in-depth troubleshooting, validated protocols, and a mechanistic understanding of the compound's decomposition pathways. Our goal is to empower researchers to anticipate and mitigate these issues, ensuring robust and reproducible outcomes.

The core instability of this molecule arises from two primary structural features: the electrophilic carbonyl of the N-acylpyridine system and the carbon-bromine bond on an electron-deficient pyridine ring. Workup conditions, particularly pH, temperature, and choice of solvent, can inadvertently trigger decomposition.

Understanding the Chemical Instability: Primary Decomposition Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The two most common decomposition pathways observed during workup are Amide Hydrolysis and Dehalogenation .

2.1 Pathway A: Amide Bond Hydrolysis

The amide linkage in 4-(Azetidine-1-carbonyl)-3-bromopyridine is susceptible to cleavage under both strongly acidic and basic aqueous conditions.[1][2] While amides are generally stable, the workup environment can provide sufficient activation for this undesired reaction.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[4] This process ultimately cleaves the amide bond to yield 3-bromopicolinic acid and an azetidinium salt.[1][2]

  • Base-Promoted Hydrolysis: Strong bases, such as hydroxide ions, can directly attack the amide carbonyl.[5] This reaction is often slower than acid-catalyzed hydrolysis but can be significant, especially if elevated temperatures are used.[4] This pathway generates a salt of 3-bromopicolinic acid and free azetidine.

2.2 Pathway B: Dehalogenation and Ring Degradation

The C-Br bond on the pyridine ring is a potential site for degradation. Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, can occur, particularly if residual catalysts (e.g., Palladium) from a preceding cross-coupling reaction are present.[6] The C-Br bond is significantly weaker and more susceptible to cleavage than a corresponding C-Cl bond.[7] Furthermore, under certain basic conditions, bromopyridines can be unstable and may lead to complex side reactions.[8]

Diagram 1: Competing Decomposition Pathways

SM 4-(Azetidine-1-carbonyl)-3-bromopyridine HP Hydrolysis Products (3-Bromopicolinic Acid + Azetidine) SM->HP Strong Acid (H₃O⁺) or Strong Base (OH⁻) Elevated Temperature DP Dehalogenation Product (4-(Azetidine-1-carbonyl)pyridine) SM->DP Residual Catalyst (e.g., Pd) Reductive Quench Conditions

Caption: Primary degradation routes for the target compound during workup.

Troubleshooting Guide: Diagnosing Workup Issues

This section is formatted as a direct response to common issues observed in the lab.

Q1: My final yield is significantly lower than expected after a standard aqueous workup. My crude NMR looked clean. What is the likely cause? A: This is a classic symptom of decomposition during the workup itself. The most probable cause is amide hydrolysis . If you used an acidic wash (e.g., 1M HCl) to remove amine impurities or a basic wash (e.g., 1M NaOH) to remove acidic impurities, you likely cleaved a portion of your product. The resulting carboxylic acid and amine are highly water-soluble and would be lost to the aqueous layers, explaining their absence in the extracted organic material.

Q2: After my aqueous wash, I see a new, more polar spot on my TLC plate that wasn't in the crude mixture. What is it? A: The new, highly polar spot is almost certainly 3-bromopicolinic acid , a product of amide hydrolysis. It will often streak on a silica gel TLC plate unless a modifier like acetic or formic acid is added to the eluent. To confirm, you can try spotting your aqueous layer on the TLC plate; you should see the same polar impurity.

Q3: My mass spectrometry data shows a peak corresponding to the desired product but without the bromine isotope pattern. Why? A: This indicates that dehalogenation has occurred. The mass will correspond to 4-(Azetidine-1-carbonyl)pyridine. This is most common if the reaction being worked up was a palladium-catalyzed cross-coupling. If the quenching and workup procedure has any reductive character (e.g., certain quenching agents, prolonged exposure to trace hydrogen), the residual palladium can catalyze the removal of the bromine atom.[6]

Q4: I am struggling to separate my product from a baseline impurity using column chromatography on silica gel. A: Pyridine-containing molecules can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. The baseline impurity is likely the hydrolyzed carboxylic acid.

  • Solution 1: First, ensure your workup protocol (See Section 4.0) is optimized to prevent the formation of this impurity in the first place.

  • Solution 2: For chromatography, switch to a different stationary phase like neutral alumina or use a modified eluent. Adding a small amount of a basic modifier, such as triethylamine (0.1-1.0%), to your hexanes/ethyl acetate eluent can neutralize the acidic sites on the silica gel and dramatically improve peak shape and separation.[9]

Recommended Protocols for Workup and Purification

Adherence to these protocols will minimize decomposition and maximize product recovery. The guiding principles are temperature control and pH neutrality .

4.1 Summary of Critical Workup Parameters
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes rate of hydrolysis and other decomposition pathways.[10]
Aqueous Wash pH 6.5 - 8.0Avoids both acid- and base-promoted amide hydrolysis.[1][5]
Basic Wash Reagent Saturated aq. NaHCO₃ or K₂CO₃Sufficiently basic to neutralize acids without causing significant hydrolysis. Avoid strong bases (NaOH, KOH).
Acidic Wash Reagent 10% aq. NH₄Cl or BrineMildly acidic; minimizes protonation and subsequent hydrolysis of the amide. Avoid strong acids (HCl, H₂SO₄).
Solvent Removal Rotary Evaporation < 40 °CPrevents thermal decomposition of the final product.[11]
4.2 Protocol 1: Standard Mild Aqueous Workup

This protocol is recommended for most applications, such as following a Suzuki or Buchwald-Hartwig coupling reaction after an initial filtration of the catalyst.

  • Cooling: Cool the completed reaction mixture to room temperature. If the reaction was run at high heat, cool to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 5-10 times that of the reaction solvent is recommended.

  • Neutral Wash: Wash the organic layer 1-2 times with deionized water to remove bulk water-soluble components.

  • Bicarbonate Wash: Wash the organic layer 1-2 times with saturated aqueous sodium bicarbonate (NaHCO₃) solution .[12] This will remove acidic byproducts without exposing the product to a harsh basic environment. Check the pH of the aqueous layer after washing to ensure it is >7.

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to break up any emulsions and remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C. [11]

  • Analysis: Obtain a crude mass and NMR to assess purity before proceeding with purification.

4.3 Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using Thin-Layer Chromatography. A gradient of Ethyl Acetate in Hexanes is a common starting point for compounds of this polarity.[11]

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best results. If oiling out is an issue, dissolve the crude in a minimal amount of dichloromethane for "wet loading".

  • Column Conditions:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: Based on TLC analysis (e.g., 20% to 60% Ethyl Acetate/Hexanes).

    • Modifier (If Needed): If peak tailing is observed, add 0.5% triethylamine (TEA) to the mobile phase.[9] This will significantly improve the chromatography of the basic pyridine moiety.

  • Elution & Collection: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, again keeping the temperature below 40 °C.

Diagram 2: Workup Decision Workflow

start Crude Reaction Mixture dilute Dilute with EtOAc Cool to 0-25 °C start->dilute acid_check Acidic Impurities Present? dilute->acid_check bicarb_wash Wash with sat. NaHCO₃ acid_check->bicarb_wash Yes base_check Basic Impurities Present? acid_check->base_check No bicarb_wash->base_check nh4cl_wash Wash with 10% NH₄Cl base_check->nh4cl_wash Yes water_wash Wash with Water/Brine base_check->water_wash No nh4cl_wash->water_wash dry Dry (Na₂SO₄) water_wash->dry concentrate Concentrate (<40 °C) dry->concentrate end Purified Product concentrate->end

Caption: Decision-making process for selecting appropriate washing steps.

Frequently Asked Questions (FAQs)

Q: Can I store solutions of this compound for extended periods? A: It is not recommended. In protic solvents (like methanol) or unpurified solvent grades containing water, slow hydrolysis can occur over time. For long-term storage, it is best to keep the compound as a dry, solid material at low temperature (-20 °C) under an inert atmosphere.

Q: Is the azetidine ring itself prone to opening during workup? A: The azetidine ring is a strained four-membered heterocycle, but it is considerably more stable than an aziridine (three-membered ring).[13][14] Under the mild workup conditions recommended in this guide, ring-opening is not a primary concern. The most labile point of the molecule is the exocyclic amide bond.

Q: My reaction uses a strong base like LiHMDS. How should I quench it before workup? A: Quench the reaction at low temperature (e.g., 0 °C or below) by slowly adding a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution. Do not quench with a strong acid. After the quench is complete, proceed immediately to the dilution and extraction steps outlined in Protocol 4.2.

References
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. ResearchGate. Available at: [Link]

  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. Chemtube3d. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • the hydrolysis of amides. Chemguide. Available at: [Link]

  • Hydrolysis of Amides. AK Lectures. Available at: [Link]

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges with 4-(Azetidine-1-carbonyl)-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(azetidine-1-carbonyl)-3-bromopyridine. This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of using this versatile but sometimes challenging building block in cross-coupling reactions. We understand the frustration that can arise from low reactivity and are here to provide expert guidance to ensure your synthetic success.

Understanding the Challenge: Why Can This Substrate Be Difficult?

4-(Azetidine-1-carbonyl)-3-bromopyridine presents a unique set of electronic and steric challenges that can contribute to lower-than-expected reactivity in common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. The pyridine nitrogen acts as an electron-withdrawing group, which can deactivate the ring towards oxidative addition, a critical step in many catalytic cycles. Additionally, the position of the bromine atom adjacent to the bulky azetidine-carbonyl substituent can introduce steric hindrance, further impeding catalyst approach and reaction initiation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the use of 4-(azetidine-1-carbonyl)-3-bromopyridine in cross-coupling reactions.

Q1: My Suzuki reaction with 4-(azetidine-1-carbonyl)-3-bromopyridine is not working. What are the most common reasons for failure?

A1: The most common reasons for failure in Suzuki reactions with this substrate are often related to an inadequate catalytic system. The electron-deficient nature of the pyridine ring can make oxidative addition difficult for standard palladium catalysts. Common issues include using a less active palladium precursor (like Pd(PPh₃)₄), an inappropriate ligand, or a base that is not strong enough to facilitate the transmetalation step effectively.

Q2: What are the first troubleshooting steps I should take if I observe low to no conversion?

A2: If you are experiencing low to no conversion, the first step is to re-evaluate your choice of catalyst, ligand, and base. For electron-deficient pyridines, more electron-rich and sterically hindered phosphine ligands are often required to promote oxidative addition. Consider switching to a more active palladium precatalyst, such as Pd(OAc)₂, in combination with a ligand like SPhos or XPhos. Also, ensure your base is sufficiently strong; potassium phosphate or cesium carbonate are often more effective than sodium carbonate in these cases.

Q3: Are there any known side reactions I should be aware of?

A3: A common side reaction, especially at elevated temperatures, is the hydrolysis of the azetidine-carbonyl group, particularly if the reaction conditions are not rigorously anhydrous or if a protic solvent is used. Another potential issue is the competing homocoupling of the boronic acid partner. Careful control of reaction temperature and the use of anhydrous solvents can help minimize these side reactions.

Q4: Is there a preferred solvent for coupling reactions with this substrate?

A4: The choice of solvent can be critical. Aprotic polar solvents are generally preferred. Dioxane, THF, and DME are common choices, often in combination with water when using inorganic bases like potassium carbonate. For anhydrous conditions, toluene or CPME can be excellent alternatives. The optimal solvent will depend on the specific coupling partners and reaction conditions.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during cross-coupling reactions with 4-(azetidine-1-carbonyl)-3-bromopyridine.

Problem 1: Low or No Product Formation in Suzuki Coupling
  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

  • Root Cause Analysis & Solutions:

    • Insufficient Catalyst Activity: The combination of an electron-deficient pyridine ring and the steric bulk of the adjacent substituent can hinder the initial oxidative addition step. Standard catalysts may not be sufficiently active.

      • Solution: Employ a more robust catalytic system. Switch from Pd(PPh₃)₄ to a combination of a Pd(II) source like Pd(OAc)₂ or a pre-catalyst like Pd(dba)₂ with a highly active ligand. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are specifically designed for challenging couplings and are an excellent choice.

    • Ineffective Base: The choice of base is crucial for the transmetalation step. A base that is too weak may not efficiently activate the boronic acid.

      • Solution: Use a stronger base. While Na₂CO₃ might be sufficient for more reactive substrates, K₃PO₄ or Cs₂CO₃ are often necessary for challenging couplings involving electron-deficient heterocycles.

    • Incorrect Solvent System: The solvent plays a key role in solubility and reaction kinetics.

      • Solution: A mixture of an organic solvent like dioxane, THF, or toluene with water is often effective when using inorganic bases. For completely anhydrous conditions, consider CPME or 2-methyl-THF.

Problem 2: Buchwald-Hartwig Amination Yields are Poor
  • Symptom: The desired aminated product is formed in low yield, with significant starting material remaining.

  • Root Cause Analysis & Solutions:

    • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical in C-N bond formation.

      • Solution: For couplings with primary and secondary amines, bulky, electron-rich biaryl phosphine ligands are generally preferred. Consider ligands like XPhos or BrettPhos, which have demonstrated high efficacy in coupling with heteroaryl chlorides and bromides.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

      • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used and effective bases for Buchwald-Hartwig aminations.

    • Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

      • Solution: While starting at a moderate temperature (e.g., 80 °C) is advisable, a higher temperature (up to 110 °C) may be necessary to drive the reaction to completion. Monitor for potential decomposition of starting materials or product at higher temperatures.

Problem 3: Sonogashira Coupling Fails to Initiate
  • Symptom: No formation of the desired alkyne-coupled product is observed.

  • Root Cause Analysis & Solutions:

    • Copper Co-catalyst Issues: Sonogashira couplings often rely on a copper(I) co-catalyst, which can be sensitive to air and moisture.

      • Solution: Ensure that the copper source (e.g., CuI) is fresh and that the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degassing the solvent prior to use is highly recommended.

    • Inappropriate Base/Solvent Combination: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.

      • Solution: A common and effective combination is triethylamine (TEA) or diisopropylethylamine (DIPEA) as both the base and, in some cases, the solvent. For more challenging substrates, a stronger base like K₂CO₃ in a solvent like DMF may be required.

Optimized Starting Point Protocols

The following protocols are provided as robust starting points for your optimization efforts. Always perform reactions on a small scale first to establish the optimal conditions for your specific substrates.

Optimized Suzuki-Miyaura Coupling Protocol
Parameter Recommended Condition Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Provides a reliable source of Pd(0) in situ.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition.
Base K₃PO₄ (2-3 equivalents)A strong base effective for activating boronic acids.
Solvent Dioxane/H₂O (4:1)A common and effective solvent system for Suzuki couplings.
Temperature 90-110 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the catalyst and phosphine ligand.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 4-(azetidine-1-carbonyl)-3-bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and K₃PO₄ (2.5 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add Pd(OAc)₂ (0.03 eq.) and SPhos (0.06 eq.).

  • Add the degassed dioxane/H₂O (4:1) solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Buchwald-Hartwig Amination Protocol
Parameter Recommended Condition Rationale
Palladium Source Pd₂(dba)₃ (2-4 mol%)A common and effective Pd(0) precatalyst.
Ligand XPhos (4-8 mol%)A highly active ligand for C-N bond formation.
Base NaOtBu (1.5-2.0 equivalents)A strong, non-nucleophilic base.
Solvent Toluene or Dioxane (anhydrous)Anhydrous aprotic solvents are preferred.
Temperature 90-110 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (N₂ or Ar)Critical for catalyst stability.

Step-by-Step Methodology:

  • To a dry, oven-dried reaction vessel, add 4-(azetidine-1-carbonyl)-3-bromopyridine (1.0 eq.) and NaOtBu (1.8 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the amine (1.2 eq.) to the reaction vessel, followed by the anhydrous solvent.

  • Add the catalyst/ligand solution.

  • Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with 4-(azetidine-1-carbonyl)-3-bromopyridine.

Troubleshooting_Workflow start Start: Low Conversion catalyst Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->catalyst Initial Check base Assess Base & Solvent - Is the base strong enough? - Is the solvent appropriate/anhydrous? catalyst->base If catalyst is robust failure Persistent Failure: Re-evaluate strategy catalyst->failure If wrong catalyst class temp Increase Temperature - Monitor for decomposition base->temp If base/solvent are appropriate base->failure If incompatible success Success: High Conversion temp->success If conversion improves temp->failure If no improvement

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Concluding Remarks

While 4-(azetidine-1-carbonyl)-3-bromopyridine can present challenges due to its electronic and steric properties, these can be overcome with a rational and systematic approach to reaction optimization. By carefully selecting a modern, highly active catalytic system and tailoring the reaction conditions to the specific demands of this substrate, high yields of desired products can be achieved. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Title: A Simple, General, and Highly Efficient Precatalyst for the Suzuki-Miyaura Reaction of Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

Validation & Comparative

A Comparative Guide to Confirming the Binding Affinity of Novel Inhibitors to the BRD4 Bromodomain

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine and compare the binding affinity of novel chemical entities to the first bromodomain of Bromodomain-containing protein 4 (BRD4(BD1)). Utilizing the well-characterized inhibitor, (+)-JQ1, as a benchmark, this document details orthogonal, industry-standard biophysical and biochemical assays. The focus is on the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating high-quality, reproducible data.

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical regulator of gene transcription.[1][2] Its two N-terminal bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2][3] Dysregulation of BRD4 activity is implicated in various diseases, including cancer and inflammation, making it a prominent therapeutic target.[1][2][4] The development of potent and selective BRD4 inhibitors, such as the thieno-triazolo-1,4-diazepine (+)-JQ1, has paved the way for novel therapeutic strategies.[2][5]

Confirming the binding affinity of a new compound to its intended target is a cornerstone of the drug discovery process. It provides a quantitative measure of target engagement and is a critical parameter for establishing structure-activity relationships (SAR). This guide will compare three widely accepted methods for affinity determination: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Comparative Overview of Affinity Determination Techniques

Technique Principle Key Parameters Measured Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Label-free, in-solution measurement; provides a complete thermodynamic profile.[6]Requires relatively large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind and dissociate.ka (association rate), kd (dissociation rate), KdLabel-free, real-time kinetic data; high sensitivity; can detect weak binders.[7]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport artifacts.[7]
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore when in close proximity.IC50 (half-maximal inhibitory concentration), can be used to calculate Ki (inhibition constant)Homogeneous (no-wash) assay format; high throughput; very sensitive.[8][9]Requires labeled reagents; indirect measurement of affinity; potential for compound interference with fluorescence.

Experimental Design and Protocols

A critical prerequisite for any binding assay is the availability of high-quality, purified protein. Recombinant human BRD4(BD1) (e.g., amino acids 49-170) can be expressed in E. coli with an affinity tag (e.g., N-terminal His-tag) for purification.[1][3][10]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic signature of the interaction.[6] This allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[6]

Causality of Experimental Choices:

  • Why ITC? It is considered a gold-standard method because it is a direct, in-solution measurement that does not require labeling or immobilization, thus reflecting the true binding thermodynamics.[6][11] The resulting thermodynamic data can provide deep insights into the binding mechanism (e.g., enthalpy-driven vs. entropy-driven binding).

  • Reverse Titration: For potent inhibitors like JQ1, a "reverse" titration (injecting protein into the compound) is often preferred to ensure the c-value (product of cell concentration and binding constant) falls within an optimal range for accurate Kd determination.[5]

  • Buffer Matching: Precise buffer matching between the protein in the cell and the ligand in the syringe is critical to minimize large heats of dilution that can obscure the binding signal.[12]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Express & Purify BRD4(BD1) P3 Extensive Dialysis of Protein into Assay Buffer P1->P3 P2 Synthesize & Purify Novel Compound & JQ1 P4 Dissolve Compounds in Final Dialysis Buffer P2->P4 E1 Load BRD4(BD1) into Calorimeter Cell P3->E1 E2 Load Compound into Injection Syringe P4->E2 E3 Perform Titration: Inject Compound into Cell E1->E3 E2->E3 E4 Record Heat Pulses E3->E4 A1 Integrate Heat Peaks E4->A1 A2 Fit Data to a Binding Model A1->A2 A3 Determine Kd, ΔH, n, ΔS A2->A3

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Protocol:

  • Preparation:

    • Express and purify His-tagged human BRD4(BD1) (amino acids 49-170).[3]

    • Thoroughly dialyze the purified protein against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Dissolve the novel compound and (+)-JQ1 in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both cell and syringe solutions and kept low (<1%).

  • ITC Experiment:

    • Set the experimental temperature, typically to 25°C.

    • Load the sample cell (approx. 200 µL) with BRD4(BD1) at a concentration of ~20 µM.

    • Load the injection syringe (approx. 40 µL) with the compound at a concentration of ~200 µM (a 10-fold molar excess).

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

    • Perform a control titration by injecting the compound into the buffer to determine the heat of dilution.[5]

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the raw power peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a one-site binding model to determine Kd, ΔH, and n.

Expected Data Comparison: The binding of (+)-JQ1 to BRD4(BD1) is known to be a high-affinity interaction.[5]

Compound Kd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
(+)-JQ1 (Reference) ~50[5]-12.5+2.6~1.0
Novel Compound X [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
(-)-JQ1 (Negative Control) >10,000[5]No significant heat changeN/AN/A
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful label-free technique that provides real-time data on the association (on-rate, ka) and dissociation (off-rate, kd) of a ligand (analyte) binding to a target (ligand) immobilized on a sensor surface.[7][13] The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (Kd).

Causality of Experimental Choices:

  • Why SPR? It provides invaluable kinetic information. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect, a parameter not captured by equilibrium methods like ITC.

  • Immobilization Strategy: Amine coupling is a common method for immobilizing proteins like BRD4, but it's crucial to ensure the immobilization process does not compromise the protein's binding site. Capturing a His-tagged BRD4 on a Ni-NTA sensor chip is an alternative that often preserves protein orientation and activity.

  • Mass Transport Limitation: To ensure the measured kinetics reflect the true binding interaction, it is important to test for mass transport limitations by varying the flow rate or ligand density. The binding rate should be independent of the flow rate.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Purify BRD4(BD1) P3 Equilibrate Sensor Chip P1->P3 P2 Prepare Compound Series in Running Buffer E2 Inject Compound (Analyte) at Various Concentrations P2->E2 E1 Immobilize BRD4(BD1) on Sensor Chip E1->E2 E3 Monitor Association & Dissociation Phases E2->E3 E4 Regenerate Surface E3->E4 A1 Reference Surface Subtraction E3->A1 E4->E2 A2 Fit Sensorgrams to a Kinetic Model (e.g., 1:1) A1->A2 A3 Determine ka, kd, Kd A2->A3

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step Protocol:

  • Preparation:

    • Immobilize purified BRD4(BD1) onto a sensor chip (e.g., CM5) via standard amine coupling or use a His-capture chip.

    • Prepare a serial dilution of the novel compound and (+)-JQ1 in a suitable running buffer (e.g., HBS-EP+).

  • SPR Experiment:

    • Inject the compounds over the BRD4(BD1) surface and a reference flow cell (without protein) for a set association time (e.g., 120 seconds).

    • Allow the dissociation to proceed by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any bound compound.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and from a buffer-only injection.

    • Globally fit the resulting sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate Kd.[14]

Expected Data Comparison:

Compound ka (1/Ms)kd (1/s)Kd (nM) (from kinetics)
(+)-JQ1 (Reference) ~1.6 x 106[15]~2.1 x 10-2[15]~13-40[14][15]
Novel Compound X [Experimental Value][Experimental Value][Experimental Value]
TR-FRET Competitive Binding Assay: High-Throughput Validation

TR-FRET is a proximity-based assay that measures the inhibition of a known protein-ligand interaction.[8][9] In this case, we measure the ability of our novel compound to displace a fluorescently-labeled tracer (e.g., a biotinylated acetylated histone peptide or a fluorescent JQ1 derivative) from BRD4(BD1).

Causality of Experimental Choices:

  • Why TR-FRET? This homogeneous, "mix-and-read" format is highly amenable to high-throughput screening (HTS) and is excellent for confirming binding in a competitive format.[8][16] It requires minimal protein and compound, making it cost-effective for large-scale screening.

  • Assay Components: The assay typically uses a Terbium (Tb)-labeled anti-tag antibody (e.g., anti-His) to label the BRD4(BD1) protein (donor) and a fluorescently-labeled ligand (e.g., biotinylated histone H4 peptide bound to streptavidin-acceptor) as the tracer.[3] When the tracer binds BRD4, the donor and acceptor are in close proximity, allowing for FRET.[9][17]

  • Competition Format: Unlabeled compounds, like JQ1 or a novel inhibitor, compete with the tracer for binding to BRD4, leading to a decrease in the FRET signal. This allows for the determination of the compound's IC50.

Experimental Workflow:

TRFRET_Workflow cluster_prep Preparation cluster_exp Assay Plate Setup cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Create Serial Dilution of Test Compounds E2 Add Test Compound / JQ1 P2->E2 E1 Add His-BRD4(BD1) E1->E2 E3 Incubate (30 min) E2->E3 E4 Add Labeled Tracer & Detection Reagents E3->E4 E5 Incubate (60-120 min) E4->E5 A1 Read Plate on TR-FRET Reader E5->A1 A2 Calculate FRET Ratio (665nm / 620nm) A1->A2 A3 Plot Ratio vs. [Compound] & Fit to 4PL Model A2->A3 A4 Determine IC50 A3->A4

Caption: TR-FRET Competitive Binding Assay Workflow.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a serial dilution of the novel compound and (+)-JQ1 in assay buffer containing a constant, low percentage of DMSO.

  • Assay Execution (384-well plate format):

    • Add His-tagged BRD4(BD1) and the test compound to the wells and incubate for 30 minutes.[18]

    • Add a pre-mixed solution of the detection reagents (e.g., Tb-labeled anti-His antibody, streptavidin-acceptor, and biotinylated acetylated histone H4 peptide).[8][18]

    • Incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[8]

    • Calculate the 665/620 emission ratio.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Comparison: The IC50 value is dependent on the assay conditions, particularly the concentration of the tracer used. However, it provides a robust measure of relative potency.

Compound IC50 (nM)
(+)-JQ1 (Reference) ~77[5]
Novel Compound X [Experimental Value]
(-)-JQ1 (Negative Control) >10,000[5]

Synthesis and Conclusion

To rigorously confirm the binding affinity of a novel compound to BRD4(BD1), a multi-faceted approach is essential. Each technique provides a unique and complementary piece of the puzzle.

  • ITC offers an unambiguous, in-solution measurement of affinity and a complete thermodynamic profile, providing deep insight into the nature of the binding forces.

  • SPR delivers real-time kinetic data, revealing the on- and off-rates that govern the binding event and providing valuable information on the compound's residence time on the target.

  • TR-FRET serves as a high-throughput method to confirm competitive binding at the acetyl-lysine site and is ideal for screening larger sets of compounds.

When data from these orthogonal assays converge, it provides the highest degree of confidence in the measured binding affinity. For example, a Kd value from ITC should be in close agreement with the Kd derived from SPR kinetics. The IC50 from TR-FRET, while not a direct measure of Kd, should correlate well with the potencies determined by the biophysical methods. By benchmarking a novel compound against a well-characterized inhibitor like (+)-JQ1 across these platforms, researchers can generate a robust, reliable, and comprehensive binding profile to guide further drug development efforts.

References

  • The AlphaScreen® technology, a bead-based proximity assay, is detailed for its application in high-throughput screening of BRD4 inhibitors. Source: National Institutes of Health. [Link]

  • A study reporting the discovery and evaluation of a novel class of BRD4 inhibitors using AlphaScreen, crystallography, and cell-based assays. Source: Royal Society of Chemistry. [Link]

  • A foundational paper describing the discovery of JQ1, its binding affinity to BET bromodomains determined by ITC and other methods, and its cellular activity. Source: National Institutes of Health. [Link]

  • Product information for a BRD4 (BD1) inhibitor screening assay kit using the AlphaLISA® format, providing a protocol for measuring inhibition. Source: AMSBIO. [Link]

  • Product information for a BRD4 (BD2) inhibitor screening assay kit, similar to the BD1 kit, useful for assessing selectivity. Source: AMSBIO. [Link]

  • A guide on optimizing ligand binding assays for accuracy and reproducibility, covering best practices for various aspects of assay development. Source: BMG LABTECH. [Link]

  • A research article on the discovery of new BRD4 inhibitors, detailing the use of AlphaScreen for compound screening and thermal shift assays for binding confirmation. Source: National Institutes of Health. [Link]

  • A comprehensive guide on best practices for constructing and evaluating protein-ligand binding affinity benchmarks. Source: National Institutes of Health. [Link]

  • An article discussing best practices for creating reliable benchmarks for protein-ligand binding affinity studies. Source: Chodera Lab. [Link]

  • Product information for a BRD4 (BD1) TR-FRET Assay Kit, outlining the protocol for measuring inhibitor activity in a homogeneous format. Source: AMSBIO. [Link]

  • A blog post comparing four main methods for measuring ligand-binding affinity, including UV-Vis and Fluorescence Spectrophotometry. Source: FindLight. [Link]

  • A detailed article on best practices for developing and using benchmarks for protein-ligand binding affinity calculations. Source: Living Journal of Computational Molecular Science. [Link]

  • An application note presenting SPR data for the interaction of JQ1 and other compounds with BRD4-1, showing kinetic parameters. Source: Reaction Biology. [Link]

  • An application note describing the use of TR-FRET to study the formation of a ternary complex involving BRD4. Source: BMG LABTECH. [Link]

  • A database entry compiling activity data for (+)-JQ1, including multiple reported Kd values for its binding to BRD4. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A detailed study on the binding interactions of BRD4 with histone tails and JQ1, using methods like TR-FRET and SPR. Source: National Institutes of Health. [Link]

  • Product information for recombinant human BRD4 protein (BD1), specifying expression host and molecular weight. Source: Sino Biological. [Link]

  • Product information for a BRD4 (BD1+BD2) TR-FRET assay kit, suitable for high-throughput screening of inhibitors. Source: BPS Bioscience. [Link]

  • An article discussing the use of Isothermal Titration Calorimetry for the biophysical characterization of chromatin-binding proteins like bromodomains. Source: News-Medical. [Link]

  • A general laboratory protocol for performing Isothermal Titration Calorimetry experiments for protein-protein or protein-peptide interactions. Source: protocols.io. [Link]

  • A computational study using molecular dynamics simulations to investigate the binding mechanisms of inhibitors to BRD4 and BRD9. Source: MDPI. [Link]

  • A research paper detailing SPR and fluorescence polarization experiments to measure JQ1 inhibition of BRD4 binding to histone peptides. Source: ResearchGate. [Link]

  • Product information for recombinant BRD4 (BD1) protein, describing its utility in binding assays and inhibitor screening. Source: BPS Bioscience. [Link]

  • A general protocol and troubleshooting guide for conducting Surface Plasmon Resonance (SPR) experiments. Source: Creative Biolabs. [Link]

  • A book chapter abstract describing the use of Surface Plasmon Resonance for characterizing small molecule binding to proteins. Source: Springer. [Link]

  • An abstract describing Isothermal Titration Calorimetry as a technique for the thermodynamic characterization of biomolecular interactions. Source: Springer. [Link]

  • A research paper showing the use of SPR to analyze the interaction of BRD4 BD1 with acetylated peptides. Source: ResearchGate. [Link]

  • A general protocol for performing ITC experiments, emphasizing the importance of buffer matching through dialysis. Source: ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-(Azetidine-1-carbonyl)-3-bromopyridine. As a brominated pyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with the necessary information for safe laboratory operations.

Hazard Assessment and Regulatory Framework

While a specific Safety Data Sheet (SDS) for 4-(Azetidine-1-carbonyl)-3-bromopyridine may not be readily available, its chemical structure—a pyridine ring substituted with a bromine atom and an azetidine carbonyl group—allows for a robust hazard assessment based on analogous compounds. Both brominated organic compounds and pyridine derivatives are recognized for their potential toxicity and environmental hazards.[1][2][3]

Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste.[4] This classification is due to its likely exhibition of one or more hazardous characteristics, such as toxicity.[5][6] Therefore, disposal into standard waste streams or sanitary sewers is strictly prohibited.[3][7]

Key Hazards of Related Compounds:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Irritation: Causes skin, eye, and respiratory system irritation.[8][10][11]

  • Reactivity: Brominated compounds can react with easily oxidized substances, and pyridine derivatives are often incompatible with strong acids and oxidizers.[1][3][8]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and preparation for disposal must be conducted within a certified chemical fume hood to control vapor inhalation.[1][7] Adherence to proper PPE is mandatory.

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and potential contact with airborne particulates, as related compounds can cause serious eye irritation.[10][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a common route of exposure for toxic pyridine derivatives.[1][7]
Body Protection A fully buttoned lab coat.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Not required with proper fume hood use.A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside of a fume hood.[10]

Step-by-Step Disposal Protocol

This protocol ensures that waste 4-(Azetidine-1-carbonyl)-3-bromopyridine is handled in a manner that is safe, compliant, and systematically sound.

Step 1: Waste Segregation and Collection

All waste materials, including the pure compound, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and reaction byproducts, must be collected as hazardous waste.

  • Aqueous Waste: Collect any solutions containing the compound in a dedicated, sealed container for halogenated organic waste.

  • Solid Waste: Place all contaminated solid materials into a separate, clearly marked container for solid hazardous waste.[1]

  • Incompatibility: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or reducing agents to prevent dangerous reactions.[1][3][8]

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on proper containment and communication of hazards.

  • Container: Use a chemically compatible, sealable container (e.g., a glass bottle with a screw cap for liquids, a puncture-resistant pail for solids). The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly and securely labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • The full chemical name: "4-(Azetidine-1-carbonyl)-3-bromopyridine" .

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Temporary On-Site Storage

Proper storage while awaiting pickup is critical to prevent accidents.

  • Location: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]

  • Containment: The storage area should have secondary containment to control any potential leaks.[2]

  • Segregation: Keep the waste container away from heat, direct sunlight, and all sources of ignition.[7] Ensure it is segregated from incompatible chemical waste streams.[1]

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Professional Disposal: Arrange for the collection of the waste by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

  • Incineration: High-temperature incineration is a common and effective disposal method for halogenated organic compounds.[12]

Spill Management Procedures

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated, keeping the fume hood running.

  • For Small Spills (contained within a fume hood):

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7][13]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8]

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For Large Spills (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team for professional cleanup.[13]

Visualization: Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for managing waste from 4-(Azetidine-1-carbonyl)-3-bromopyridine.

G cluster_routine Routine Disposal cluster_spill Spill Response start Handling Waste of 4-(Azetidine-1-carbonyl)-3-bromopyridine decision Spill Occurred? start->decision collect_waste 1. Collect Waste in Designated Container decision->collect_waste No absorb_spill 1. Absorb with Inert Material decision->absorb_spill Yes label_container 2. Label with 'Hazardous Waste' & Chemical Name collect_waste->label_container store_waste 3. Store in Cool, Dry, Ventilated Area label_container->store_waste contact_ehs 4. Contact EHS for Pickup store_waste->contact_ehs end_node Waste Safely Managed contact_ehs->end_node collect_spill 2. Collect into Sealed Hazardous Waste Container absorb_spill->collect_spill decontaminate 3. Decontaminate Area collect_spill->decontaminate decontaminate->contact_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.